5-Chloropentanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHWEDEIKEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349105 | |
| Record name | 5-chloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-80-0 | |
| Record name | 5-Chloropentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloropentanal: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentanal is a bifunctional organic compound containing both an aldehyde and a chloroalkane functional group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications. Its reactivity allows for a variety of chemical transformations, including nucleophilic additions at the carbonyl group and nucleophilic substitutions at the carbon bearing the chlorine atom. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound.
Chemical Properties and Structure
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a versatile building block in organic synthesis due to its reactive aldehyde group and a halogenated alkyl chain.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [3][4] |
| Molecular Weight | 120.58 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 172 °C at 760 mmHg | [3][7][8] |
| Density | 1.006 g/cm³ | [3][7][8] |
| Flash Point | 67 °C (152.6 °F) | [3][6][8] |
| Refractive Index | 1.419 | [7][8] |
| Vapor Pressure | 1.36 mmHg at 25 °C | [8][9] |
| Solubility | Soluble in polar aprotic solvents like ethyl acetate (B1210297) and dichloromethane (B109758). | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere and at temperatures below -20°C. | [3][9] |
Structural Information
The structural identifiers for this compound are provided below.
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [5][6] |
| Synonyms | 5-Chlorovaleraldehyde, Pentanal, 5-chloro- | [1][3] |
| CAS Number | 20074-80-0 | [3][5] |
| SMILES | C(CCCl)CC=O | [5] |
| InChI | InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | [5] |
| InChIKey | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [5][6] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Reduction of Methyl 5-Chlorovalerate
A common laboratory-scale synthesis involves the reduction of methyl 5-chlorovalerate using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2][3]
-
Dissolve methyl 5-chlorovalerate (1.0 equivalent) in anhydrous toluene (B28343) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.27 equivalents) dropwise to the stirred solution, maintaining the internal temperature at -78 °C. The addition should take approximately 1 hour.[1][3]
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 3 hours.[1][3]
-
Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.[1][3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.[1][3]
Oxidation of 5-Chloro-1-pentanol (B147386)
Another viable synthetic route is the oxidation of 5-chloro-1-pentanol. This method is advantageous due to the commercial availability of the starting alcohol. Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid.[6]
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.[4][11]
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equivalents) in DCM, keeping the temperature below -60 °C.
-
After stirring for 5 minutes, add a solution of 5-chloro-1-pentanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (B128534) (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.[12]
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The Dess-Martin periodinane oxidation offers a metal-free and mild alternative for the synthesis of aldehydes.[13][14][15]
-
To a stirred solution of 5-chloro-1-pentanol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude this compound, which can be further purified.
Synthesis Workflow Diagrams
Purification and Analysis
Purification of this compound is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6] The purity of the final product is assessed using a combination of chromatographic and spectroscopic techniques.
Purification Protocol: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Workflow
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde Proton | ~9.8 | t | ~1.5 | -CHO |
| Methylene (α to CHO) | ~2.5 | dt | J ≈ 7.0, 1.5 | -CH₂-CHO |
| Methylene (β to CHO) | ~1.8 | m | - | -CH₂-CH₂-CHO |
| Methylene (γ to CHO) | ~1.9 | m | - | -CH₂-CH₂-Cl |
| Methylene (δ to CHO) | ~3.6 | t | J ≈ 6.5 | -CH₂-Cl |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~202 | -CHO |
| Methylene (α to CHO) | ~43 | -CH₂-CHO |
| Methylene (β to CHO) | ~21 | -CH₂-CH₂-CHO |
| Methylene (γ to CHO) | ~32 | -CH₂-CH₂-Cl |
| Methylene (δ to CHO) | ~44 | -CH₂-Cl |
Note: The expected chemical shifts are based on the structure of this compound and typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |
| C=O stretch (aldehyde) | ~1725 | Strong |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong |
| C-Cl stretch | 600-800 | Medium-Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 120 and a characteristic M+2 peak at m/z 122 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of chlorine (M-35/37), cleavage alpha to the carbonyl group, and McLafferty rearrangement.
| m/z | Possible Fragment |
| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |
| 91/93 | [M - CHO]⁺ |
| 85 | [M - Cl]⁺ |
| 44 | [CH₂=C(OH)H]⁺ (from McLafferty rearrangement) |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][]
-
Signal Word: Warning[3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[17]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[3][9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Immediately wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 20074-80-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 20074-80-0 [chemnet.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Dess–Martin Periodinane [merckmillipore.com]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Chloropentanal
Introduction: 5-Chloropentanal is a bifunctional organic compound featuring a terminal aldehyde group and a chlorine atom at the C-5 position. This unique structure, combining a reactive carbonyl group with a halogenated alkyl chain, establishes it as a versatile and valuable intermediate in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and materials science, making it a compound of significant interest to researchers and development professionals. This guide provides a comprehensive overview of its identifiers, properties, synthesis protocols, and key applications.
Chemical Identifiers and Properties
This compound is registered under several chemical databases, ensuring its unique identification for regulatory and research purposes. Its physical and chemical properties are crucial for handling, storage, and reaction planning.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 20074-80-0 | [2][3] |
| IUPAC Name | This compound | [2][4] |
| Molecular Formula | C₅H₉ClO | [2][3] |
| Molecular Weight | 120.58 g/mol | [2][5] |
| InChI | InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | [2][4] |
| InChIKey | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C(CCCl)CC=O | [2] |
| EC Number | 869-782-6 | [2][3] |
| DSSTox Substance ID | DTXSID20349105 | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [6][7][8] |
| Boiling Point | 172 °C at 760 mmHg | [9][10] |
| Density | ~1.006 g/cm³ | [9][10] |
| Flash Point | 66.8 - 67 °C | [9][10] |
| Refractive Index | ~1.419 | [9][10] |
| Solubility | Soluble in ethyl acetate (B1210297) and dichloromethane | [6] |
| Vapor Pressure | 1.36 mmHg at 25°C | [9][10] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C to 8°C) | [3][4][6] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative.
This method utilizes the partial reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H). It is a widely used laboratory-scale synthesis.[5][7][11]
Objective: To synthesize this compound via the reduction of methyl 5-chloropentanoate.
Reactants:
-
Methyl 5-chloropentanoate (1.0 eq)
-
DIBAL-H (1 M solution in toluene (B28343), 1.27 eq)
-
Toluene (Anhydrous)
-
6N Hydrochloric acid
-
Water (Deionized)
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of Methyl 5-chloropentanoate (3.5 mL, 23.6 mmol) in anhydrous toluene (130 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere.[5]
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[5]
-
DIBAL-H solution (30 mL, 30 mmol) is added dropwise over 1 hour, maintaining the temperature at -78 °C.[5]
-
The reaction mixture is stirred for an additional 3 hours at -78 °C after the addition is complete.[7]
-
The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid (50 mL).[5][7]
-
The mixture is allowed to warm to room temperature.[5]
-
The organic and aqueous layers are separated. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, and the solvent is partially evaporated under reduced pressure.[5]
-
The resulting this compound is obtained as a clear, colorless liquid (yield: 49% by NMR). The product is typically used in the next step without further purification and should be stored at 4°C under an argon atmosphere.[5][7]
References
- 1. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 2. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 20074-80-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 7. This compound | 20074-80-0 [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 20074-80-0 [chemnet.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 5-Chloropentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-chloropentanal (CAS No: 20074-80-0), a valuable bifunctional molecule in organic synthesis. Due to the limited availability of published experimental spectra, this document focuses on predicted data based on the compound's structure and typical spectroscopic behavior of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the spectral data of similar aliphatic aldehydes and chlorinated alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | CHO |
| ~3.6 | Triplet (t) | 2H | CH₂-Cl |
| ~2.5 | Triplet of triplets (tt) | 2H | CH₂-CHO |
| ~1.8 | Quintet | 2H | CH₂-CH₂Cl |
| ~1.7 | Sextet | 2H | CH₂-CH₂CHO |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~202 | C=O |
| ~45 | CH₂-Cl |
| ~43 | CH₂-CHO |
| ~32 | CH₂-CH₂Cl |
| ~21 | CH₂-CH₂CHO |
Infrared (IR) Spectroscopy
Table 3: Predicted Principal IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H |
| ~2830, ~2730 | Medium (distinctive) | C-H Stretch | Aldehydic C-H |
| ~1725 | Strong | C=O Stretch | Aldehyde C=O |
| ~1465 | Medium | C-H Bend | CH₂ Scissoring |
| ~725 | Strong | C-Cl Stretch | Alkyl Halide C-Cl |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 120/122 | Moderate | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 91/93 | Moderate | [M-CHO]⁺ |
| 84 | Moderate | [M-HCl]⁺ (McLafferty Rearrangement) |
| 55 | Strong | [C₄H₇]⁺ |
| 44 | Strong | [CH₂=CHO]⁺ (McLafferty Rearrangement) |
| 29 | Moderate | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Pipettes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds, using broadband proton decoupling.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the TMS reference peak to 0.00 ppm.
IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Soft laboratory wipes
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or acetone and allow it to dry completely.
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Materials:
-
This compound
-
Dichloromethane or other suitable volatile solvent
-
GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
A non-polar capillary GC column (e.g., DB-5ms or equivalent).
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in dichloromethane.
-
Set the GC-MS operating conditions. A typical starting point would be:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 25-250
-
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the data and analyze the mass spectrum of the chromatographic peak corresponding to this compound.
Visualization of a Key Fragmentation Pathway
Mass spectrometry of this compound is expected to show characteristic fragmentation patterns. One of the most significant is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen. The following diagram illustrates this process.
Caption: McLafferty Rearrangement of this compound.
Physical properties of 5-Chloropentanal (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 5-Chloropentanal, a valuable building block in organic synthesis. The information presented herein is intended to support laboratory research, process development, and quality control activities.
Core Physical Properties
This compound (CAS No. 20074-80-0) is a colorless to light yellow liquid aldehyde.[1] Its fundamental physical characteristics are crucial for handling, reaction setup, and purification processes.
Data Presentation
The primary physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 172 | °C | at 760 mmHg[1][2][3][4] |
| Density | 1.006 | g/cm³ | Not Specified[1][2][3] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the reported boiling point is 172°C at standard atmospheric pressure (760 mmHg).[1][2][3][4] A common and reliable method for determining the boiling point of a small quantity of liquid is the Thiele tube method.
Methodology: Thiele Tube Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of this compound is placed into a small test tube (fusion tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. This design ensures uniform heating of the oil bath via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]
-
Pressure Correction: The observed boiling point should be corrected to standard pressure if the determination is carried out at a significantly different atmospheric pressure.
Determination of Density
Density is a measure of mass per unit volume. The density of this compound is reported to be approximately 1.006 g/cm³.[1][2][3] A standard method for determining the density of liquids is ASTM D4052, which utilizes a digital density meter.
Methodology: Density Determination using a Digital Density Meter (ASTM D4052)
-
Apparatus: A digital density meter equipped with an oscillating U-tube is required. The instrument must be calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.
-
Sample Introduction: A small volume (approximately 0.7 mL) of this compound is introduced into the oscillating sample tube.[4] Care must be taken to ensure the sample is free of air bubbles.
-
Measurement Principle: The instrument measures the change in the oscillating frequency of the U-tube when filled with the sample. This change in frequency is directly related to the mass, and therefore the density, of the liquid in the constant volume of the U-tube.
-
Data Acquisition: The instrument, using its calibration data, calculates and displays the density of the sample.[1] The measurement should be performed at a controlled temperature.
-
Reporting: The density is typically reported in g/cm³ or g/mL, along with the temperature at which the measurement was taken.
Visualized Experimental Workflow
The logical flow for the experimental determination of the physical properties of a liquid sample like this compound is depicted below. This workflow ensures a systematic approach to data acquisition and verification.
Caption: Experimental workflow for determining the density and boiling point of this compound.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-chloropentanal. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative descriptions, general chemical principles, and detailed experimental protocols that can be employed to determine these properties.
Core Properties of this compound
This compound is a colorless liquid characterized by a pungent odor.[1][2] It is a bifunctional organic molecule, featuring a terminal aldehyde group and a chlorine atom at the 5-position. This structure dictates its reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [3] |
| Molecular Weight | 120.58 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | Approximately 120-125 °C | [4] |
| Storage Temperature | 2-8 °C or under -20 °C (freezer) | [4] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale/Reference(s) |
| Water | Likely slightly soluble | The polar aldehyde group can form hydrogen bonds with water, but the five-carbon alkyl chain and the chloro group reduce overall polarity. The related compound, 5-chloropentanol, is described as slightly soluble in water. |
| Polar Aprotic Solvents | Soluble | Described as soluble in ethyl acetate (B1210297) and dichloromethane.[4] |
| (e.g., Ethyl Acetate, Dichloromethane) | ||
| Polar Protic Solvents | Likely soluble | The aldehyde group should allow for miscibility with alcohols like methanol (B129727) and ethanol. |
| (e.g., Methanol, Ethanol) | ||
| Nonpolar Solvents | Likely soluble | The alkyl chain suggests some solubility in nonpolar solvents like hexane. |
| (e.g., Hexane) |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the water solubility of organic compounds and can be adapted for this compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution at a controlled temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
A validated analytical method for this compound quantification (e.g., GC-MS or HPLC-UV after derivatization)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for phase separation.
-
Centrifuge an aliquot of the aqueous layer to remove any dispersed micro-droplets of the undissolved compound.
-
Carefully withdraw a known volume of the clear aqueous phase.
-
Dilute the aqueous sample to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the sample using the validated analytical method.
-
Perform the experiment in triplicate to ensure reproducibility.
Stability Profile
This compound is expected to be susceptible to degradation via several pathways due to the presence of the reactive aldehyde group and the carbon-chlorine bond. Proper storage is crucial to maintain its integrity. It should be stored at refrigerated temperatures (2-8 °C) or in a freezer (under -20 °C) in a tightly sealed container under an inert atmosphere, and protected from light and moisture.[4]
Potential Degradation Pathways
-
Oxidation: The aldehyde group is prone to oxidation to form the corresponding carboxylic acid, 5-chloropentanoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Hydrolysis: The carbon-chlorine bond may undergo slow hydrolysis to yield 5-hydroxypentanal. This reaction can be catalyzed by acidic or basic conditions.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol outlines a general approach.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Deionized water
-
Temperature-controlled ovens
-
Photostability chamber
-
A validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid or liquid compound to dry heat in an oven (e.g., 70 °C).
-
Photodegradation: Expose the compound (in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method to separate and quantify the parent compound and any degradation products.
-
Control Samples: Store control samples (unstressed) under refrigerated and dark conditions to compare against the stressed samples.
Analytical Methodologies
The analysis of this compound, particularly for stability and solubility studies, requires a validated analytical method. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques. Due to the reactivity of the aldehyde group, derivatization is often employed to improve chromatographic performance and detection sensitivity.
GC-MS Analysis
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve its thermal stability and chromatographic behavior.
HPLC-UV/MS Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach to form a stable, UV-active derivative that can be readily detected by a UV detector. LC-MS can also be used for more sensitive and specific detection.
Biological Interactions and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. As a reactive aldehyde, it has the potential to interact non-specifically with biological macromolecules such as proteins and DNA, which could lead to cytotoxicity. However, detailed studies on its biological activity and mechanism of action are lacking.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data is scarce, a qualitative understanding of its properties can be derived from its chemical structure and comparison with related compounds. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability characteristics of this compound, which is crucial for its application in research, drug development, and other scientific endeavors. The inherent reactivity of the aldehyde and the presence of a chloroalkane chain necessitate careful handling and storage to ensure the integrity of the compound.
References
Reactivity Profile of the Aldehyde Group in 5-Chloropentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropentanal is a bifunctional organic molecule featuring a reactive aldehyde group and a terminal chloroalkane. This combination makes it a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and functionalized linear chains. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, including its synthesis, typical nucleophilic addition reactions, and its propensity for intramolecular cyclization. While quantitative kinetic and thermodynamic data for this compound is limited in the public domain, this guide presents data for analogous compounds to provide a substantive profile of its expected reactivity. Detailed experimental protocols for key transformations are also provided as a starting point for laboratory investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Boiling Point | 172 °C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | [1] |
| Flash Point | 67 °C | [1] |
| Refractive Index | 1.419 | [2] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis of this compound
The most commonly cited laboratory-scale synthesis of this compound involves the reduction of a corresponding ester, typically methyl 5-chloropentanoate, using a hydride reducing agent.
Experimental Protocol: Synthesis from Methyl 5-chloropentanoate
This protocol describes the reduction of methyl 5-chloropentanoate to this compound using diisobutylaluminium hydride (DIBALH).[3]
Materials:
-
Methyl 5-chlorovalerate (1.0 equiv)
-
Diisobutylaluminium hydride (DIBALH) in toluene (B28343) (1.27 equiv)
-
Toluene (anhydrous)
-
6N Hydrochloric acid
-
Water (deionized)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 5-chlorovalerate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add the DIBALH solution dropwise to the cooled ester solution over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Separate the organic and aqueous layers. Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in subsequent steps without further purification.[3]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via ester reduction.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is an electrophilic center and is susceptible to nucleophilic attack. Its reactivity is typical of aliphatic aldehydes and is influenced by both steric and electronic factors.
General Reactivity Profile
Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group. The electron-withdrawing effect of the chloro group at the 5-position is not expected to significantly influence the electrophilicity of the distant aldehyde carbonyl.
Nucleophilic Addition Reactions
The core reactivity of the aldehyde group involves the addition of nucleophiles to the carbonyl carbon. This section outlines key examples of such reactions.
The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.
Diagram 2: Grignard Reaction with this compound
Caption: General scheme for the Grignard reaction.
Experimental Protocol (General): [4][5]
-
Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the secondary alcohol.
The Wittig reaction provides a means to convert the aldehyde group of this compound into an alkene. This reaction involves a phosphorus ylide.
Diagram 3: Wittig Reaction of this compound
Caption: Synthesis of an alkene via the Wittig reaction.
Experimental Protocol (General): [6][7][8]
-
Prepare the phosphorus ylide by treating a phosphonium (B103445) salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent (e.g., THF, DMSO, or a two-phase system).
-
Add a solution of this compound to the ylide solution at a suitable temperature (often ranging from -78 °C to room temperature).
-
Stir the reaction mixture for a period sufficient to ensure complete conversion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting alkene by chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
This compound, possessing α-hydrogens, can undergo a base- or acid-catalyzed aldol (B89426) condensation, either as a self-condensation or a crossed-aldol condensation with another carbonyl compound.
Diagram 4: Self-Aldol Condensation of this compound
Caption: Aldol condensation pathway.
Experimental Protocol (General): [9][10][11]
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) or acid.
-
Stir the reaction at room temperature or with gentle heating.
-
If the aldol condensation product (an α,β-unsaturated aldehyde) precipitates, it can be isolated by filtration.
-
Otherwise, the reaction is worked up by neutralizing the catalyst and extracting the product.
Intramolecular Reactivity
The presence of the chloro group at the 5-position allows for the possibility of intramolecular reactions involving the aldehyde.
Intramolecular Cyclization via Reductive Amination
A key synthetic application of this compound is its conversion to piperidine (B6355638) derivatives. This is typically achieved through a reductive amination followed by an intramolecular nucleophilic substitution.
Diagram 5: Synthesis of N-Substituted Piperidines
Caption: Piperidine synthesis from this compound.
Mechanism: The reaction proceeds via the formation of an imine between this compound and a primary amine. This imine is then reduced in situ to the corresponding 5-chloroamylamine. The amine nitrogen then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the six-membered piperidine ring. The elimination of HCl from 5-chloroamylamine can occur upon heating an aqueous solution of the base.[12]
Quantitative Reactivity Data (Analogous Compounds)
Table 2: Kinetic Data for Reactions of Analogous Aldehydes
| Reaction | Aldehyde | Reagent/Conditions | Rate Constant | Reference |
| OH Radical Reaction | 4-Oxopentanal | Gas Phase, 296 K | (1.2 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [13] |
| Acetal Formation | Benzaldehyde | Propylene Glycol | Half-life dependent on conditions | [14] |
Table 3: Thermodynamic Data for Aldol Condensation of Analogous Aldehydes
| Reaction | Aldehyde | Thermodynamic Parameter | Value | Reference |
| Aldol Condensation | Formaldehyde & Isobutyraldehyde | ΔHr | Exothermic | [15] |
| Aldol Condensation | Formaldehyde & Isobutyraldehyde | ΔGr | Spontaneous | [15] |
Conclusion
This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its aldehyde and chloroalkyl functionalities. The aldehyde group undergoes a wide range of nucleophilic addition reactions, including Grignard, Wittig, and aldol reactions, providing access to a diverse array of molecular architectures. Furthermore, the molecule is predisposed to intramolecular cyclization, particularly after conversion of the aldehyde to an amine, offering an efficient route to piperidine derivatives. While specific quantitative reactivity data for this compound remains to be extensively documented, the qualitative reactivity profile and data from analogous systems presented in this guide provide a solid foundation for its application in research and development. The provided experimental protocols serve as a practical starting point for the synthesis and derivatization of this versatile bifunctional molecule.
References
- 1. This compound | 20074-80-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. amherst.edu [amherst.edu]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 15. Piperidine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Carbonyl Electrophilicity
The carbonyl group (C=O) is a cornerstone of organic chemistry, and the electrophilic nature of its carbon atom dictates its reactivity in a vast array of chemical transformations. In aldehydes, the carbonyl carbon is particularly susceptible to nucleophilic attack due to the presence of only one alkyl substituent and a hydrogen atom, minimizing steric hindrance compared to ketones.[1][2] The magnitude of this electrophilicity is a critical parameter in predicting reaction rates, elucidating mechanisms, and designing synthetic pathways. 5-Chloropentanal, with its bifunctional nature—a reactive aldehyde and a halogenated alkyl chain—is a versatile building block in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical intermediates.[3] A thorough understanding of its carbonyl carbon's electrophilicity is therefore essential for its effective application.
Factors Influencing the Electrophilicity of this compound
The electrophilicity of the carbonyl carbon in this compound is primarily influenced by the interplay of inductive and steric effects.
Inductive Effects
The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) through the carbon chain. This effect, although attenuated by the distance from the carbonyl group, leads to a net withdrawal of electron density from the carbonyl carbon. This electron withdrawal intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. Compared to its non-halogenated analog, pentanal, this compound is expected to be a more potent electrophile.
Steric Effects
The 4-chlorobutyl group attached to the carbonyl carbon is a linear alkyl chain, which presents minimal steric hindrance to the approaching nucleophile. This is a key feature of aldehydes in general, contributing to their higher reactivity compared to ketones.[1]
Quantitative Assessment of Electrophilicity
While specific quantitative data for this compound is scarce, several well-established methods can be employed to determine and compare its electrophilicity.
Spectroscopic Analysis: ¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy can serve as a qualitative indicator of its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbonyl carbon.[4] For aldehydes, the carbonyl carbon typically resonates in the range of 190-200 ppm.[5][6][7] It is anticipated that the ¹³C NMR chemical shift of the carbonyl carbon in this compound would be at the lower end of this range, or even slightly downfield, compared to unsubstituted aliphatic aldehydes, reflecting the electron-withdrawing effect of the distant chlorine atom.
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Carbonyl Carbons
| Carbonyl Type | Typical Chemical Shift (ppm) |
| Aldehyde | 190 - 200 |
| Ketone | 205 - 220 |
| Ester | 160 - 180 |
| Carboxylic Acid | 170 - 185 |
Kinetic Studies and Linear Free-Energy Relationships
A more rigorous quantitative measure of electrophilicity can be obtained through kinetic studies of its reactions with a series of reference nucleophiles. The resulting rate constants can be used to determine its electrophilicity parameter (E) within the framework of linear free-energy relationships (LFERs) such as the Mayr-Patz equation.[8][9][10][11][12][13][14]
The Mayr-Patz Equation:
log k = s(N + E)
where:
-
k is the second-order rate constant.
-
s is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter of the reacting nucleophile.
-
E is the electrophilicity parameter of the electrophile (in this case, this compound).
By measuring the rate constants for the reaction of this compound with a series of well-characterized nucleophiles (with known N and s values), the electrophilicity parameter E can be determined.
The Taft Equation: Estimating Substituent Effects
The Taft equation is an LFER that separates the polar (σ*) and steric (E_s) effects of substituents on the rates of aliphatic reactions.[15][16][17]
The Taft Equation:
log(k/k₀) = ρσ + δE_s
where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
ρ* and δ are reaction constants that describe the sensitivity to polar and steric effects.
-
σ* and E_s are the polar and steric substituent constants for a particular group.
Table 2: Estimated Taft Parameters for the 4-Chlorobutyl Group
| Parameter | Estimated Value | Rationale |
| σ* | > 0 | The chlorine atom is electron-withdrawing. The value is expected to be smaller than that of a chloromethyl group due to the distance from the reaction center. |
| E_s | ≈ 0 | The linear alkyl chain presents minimal steric bulk. |
Computational Chemistry: The Electrophilicity Index (ω)
Density Functional Theory (DFT) calculations can be employed to determine the global electrophilicity index (ω) of this compound.[22][23][24][25] This index provides a quantitative measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher ω value indicates a greater electrophilic character. The electrophilicity index can be calculated using the electronic chemical potential (μ) and the chemical hardness (η). This computational approach allows for a theoretical ranking of the electrophilicity of this compound relative to other aldehydes.[26]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the electrophilicity of an aldehyde like this compound.
Protocol for Determining the Mayr Electrophilicity Parameter (E)
This protocol outlines the kinetic measurements required to determine the electrophilicity parameter E for this compound.
Objective: To measure the second-order rate constants for the reaction of this compound with a series of reference nucleophiles of known N and s parameters.
Materials:
-
This compound (purified)
-
A series of reference nucleophiles (e.g., substituted enamines, silyl (B83357) enol ethers) with known N and s values.[9]
-
Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions)
-
Standard laboratory glassware and reagents for solution preparation
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and each reference nucleophile in the chosen solvent under an inert atmosphere.
-
Kinetic Measurements:
-
For reactions with half-lives greater than 10 seconds, use a standard UV-Vis spectrophotometer.
-
Equilibrate the solutions of the aldehyde and the nucleophile to the desired temperature (typically 20 °C).
-
Mix the solutions in a cuvette and immediately begin monitoring the change in absorbance of the nucleophile or the product over time at a predetermined wavelength.
-
For faster reactions, a stopped-flow apparatus will be necessary.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential decay, ensuring a large excess of the aldehyde.
-
Calculate the second-order rate constant (k) by dividing kobs by the concentration of the aldehyde.
-
Repeat the measurements for each reference nucleophile.
-
-
Determination of E:
-
Plot log k versus the known N values for the reference nucleophiles.
-
The data should yield a linear relationship according to the Mayr-Patz equation.
-
The x-intercept of this plot will be -E.
-
Protocol for ¹³C NMR Analysis
Objective: To determine the chemical shift of the carbonyl carbon of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the deuterated solvent in an NMR tube.
-
Acquire a ¹³C NMR spectrum of the sample.
-
Identify the signal corresponding to the carbonyl carbon (expected in the 190-200 ppm range).
-
Compare the obtained chemical shift with that of other aldehydes to qualitatively assess its relative electrophilicity.
Signaling Pathways and Logical Relationships
While no specific signaling pathways involving this compound have been definitively elucidated in the literature, its electrophilic nature suggests potential interactions with biological nucleophiles. Aldehydes are known to react with biomolecules such as proteins and enzymes, potentially leading to cellular responses.[3] The following diagrams illustrate the general principles of electrophilicity and the workflow for its determination.
Caption: Factors influencing the electrophilicity of the carbonyl carbon.
Caption: Experimental workflow for determining the electrophilicity parameter E.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity. The presence of a chlorine atom in the alkyl chain is expected to enhance its electrophilic character through an inductive effect, with minimal steric hindrance. While direct quantitative data is limited, this guide provides a comprehensive framework for understanding and experimentally determining this crucial property. The outlined spectroscopic, kinetic, and computational methodologies offer robust approaches for quantifying the electrophilicity of this compound, enabling its more effective and predictable use in the synthesis of complex organic molecules for research, and particularly for drug development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 4. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 12. scispace.com [scispace.com]
- 13. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Taft equation - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. scribd.com [scribd.com]
- 18. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 19. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]
- 23. Global Electrophilicity | Rowan [rowansci.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Reaction Mechanisms of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropentanal is a bifunctional organic compound featuring both an aldehyde and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other intermediates relevant to the pharmaceutical industry. This technical guide provides a comprehensive overview of the potential reaction mechanisms involving this compound, supported by experimental data and detailed protocols. The reactions covered include intramolecular cyclization, nucleophilic additions, reductive amination, Grignard reactions, Wittig reactions, Corey-Chaykovsky reactions, oxidation, and reduction. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development by elucidating the reactivity and synthetic utility of this important molecule.
Introduction
This compound (C₅H₉ClO) is a colorless liquid with a pungent odor, primarily utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.[1] Its structure, possessing both a reactive aldehyde group and a halogenated alkyl chain, allows for a diverse range of chemical transformations.[2] This guide explores the key reaction mechanisms involving this compound, providing a theoretical framework alongside practical experimental details.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a corresponding ester, such as methyl-5-chlorovalerate, using a reducing agent like diisobutylaluminium hydride (DIBALH).
Experimental Protocol: Synthesis of this compound from Methyl-5-chlorovalerate[3]
Materials:
-
Methyl-5-chlorovalerate
-
Diisobutylaluminium hydride (DIBALH) (1 M solution in toluene)
-
Toluene
-
6N Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve methyl-5-chlorovalerate (1.0 eq) in toluene.
-
Cool the solution to -78 °C.
-
Slowly add DIBALH (1.27 eq) dropwise over 1 hour.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the dropwise addition of 6N hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer twice with water.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to yield this compound.
| Reactant | Molar Eq. | Yield | Reference |
| Methyl-5-chlorovalerate | 1.0 | 49% | [3] |
Intramolecular Reactions
The presence of both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic substitution allows for intramolecular cyclization reactions.
Intramolecular Acetal Formation
Under acidic conditions, the aldehyde can be protonated, making it more electrophilic. The hydroxyl group of the hydrate (B1144303) or a hemiacetal formed in the presence of water or an alcohol can then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether, such as a tetrahydropyran (B127337) derivative.
Caption: Acid-catalyzed intramolecular cyclization of this compound.
Nucleophilic Addition and Related Reactions
The aldehyde functional group in this compound is a prime target for nucleophilic attack.
Reductive Amination
This compound can react with primary or secondary amines to form an imine or enamine, respectively. Subsequent reduction of the C=N double bond, typically with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields an amine.[4][5] This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles. For example, reaction with a primary amine followed by intramolecular cyclization can lead to the formation of substituted piperidines.[2]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
5-Chloropentanal: A Technical Guide to its Physicochemical and Thermochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloropentanal (CAS No: 20074-80-0). Due to a lack of experimentally determined thermochemical data in publicly available literature, this document also details the standard experimental and computational methodologies that are applied to determine such properties for chlorinated aldehydes. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound and similar halogenated organic compounds.
Introduction
This compound, with the chemical formula C5H9ClO, is a chlorinated aliphatic aldehyde.[1][2] Its bifunctional nature, possessing both a reactive aldehyde group and a chlorinated alkyl chain, makes it a versatile intermediate in organic synthesis.[3] It is utilized in the preparation of a variety of compounds, including pesticides, dyes, and pharmaceutical intermediates.[1][2] Notably, it serves as a building block in the synthesis of bioactive molecules, with applications in the development of anti-tumor and antiviral drugs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 20074-80-0 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Chlorovaleraldehyde, pentanal, 5-chloro- | [1] |
| Molecular Formula | C5H9ClO | [4] |
| Molecular Weight | 120.58 g/mol | [4] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 172 °C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | [1] |
| Flash Point | 67 °C | [1] |
| Refractive Index | 1.419 | [1] |
| Vapor Pressure | 1.36 mmHg at 25°C | [1] |
| Solubility & Storage | ||
| Solubility | Soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) | [6] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Experimental Protocols
While specific experimental determinations of the thermochemical properties of this compound are not found in the literature, this section details a common synthesis protocol for the compound and outlines the general methodologies used for determining the enthalpy of formation of organic compounds.
Synthesis of this compound
A prevalent method for the synthesis of this compound is the reduction of a corresponding ester, such as methyl-5-chlorovalerate, using a reducing agent like Diisobutylaluminium hydride (DIBALH).[5][7]
Reactants and Equipment:
-
Methyl-5-chlorovalerate
-
Diisobutylaluminium hydride (DIBALH) solution (e.g., 1 mol/L in toluene)
-
6N Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions at low temperatures and under an inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
A solution of methyl-5-chlorovalerate in toluene is prepared in a reaction vessel and cooled to -78 °C.
-
The DIBALH solution is added dropwise to the cooled solution over a period of one hour.
-
The reaction mixture is stirred for an additional three hours at -78 °C.
-
The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid.
-
The mixture is allowed to warm to room temperature.
-
The organic and aqueous layers are separated.
-
The organic layer is washed twice with water.
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent is partially evaporated to yield this compound as a clear, colorless liquid.
The following diagram illustrates the workflow for this synthesis protocol.
References
- 1. chembk.com [chembk.com]
- 2. Pentanal, 5-chloro- [chembk.com]
- 3. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 4. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 20074-80-0 [chemicalbook.com]
- 6. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Discovery and Synthesis of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropentanal, a bifunctional molecule featuring a terminal aldehyde and a primary alkyl chloride, serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities, including pharmaceuticals and heterocyclic compounds. Its discovery and the subsequent development of synthetic methodologies reflect the broader evolution of organic synthesis, from classical oxidation and reduction techniques to more modern, selective reagents. This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in their synthetic endeavors.
Introduction and Historical Perspective
The precise first synthesis of this compound is not prominently documented in readily accessible historical literature, suggesting it likely emerged as a useful, albeit not headline-grabbing, intermediate in the mid-20th century with the expansion of synthetic organic chemistry. The need for ω-halogenated aldehydes as precursors for cyclization and chain-extension reactions would have driven early explorations into their synthesis. Initial methods likely relied on the fundamental transformations available at the time, such as the oxidation of the corresponding alcohol, 5-chloropentan-1-ol, or the manipulation of other five-carbon feedstocks.
The evolution of synthetic methods for this compound has been marked by a drive for milder conditions, higher yields, and greater functional group tolerance, a common theme in the advancement of synthetic chemistry.
Key Synthetic Methodologies
Several distinct strategies have been employed for the synthesis of this compound. These can be broadly categorized into:
-
Oxidation of 5-Chloropentan-1-ol: This is arguably the most common and direct approach, leveraging the readily available starting alcohol.
-
Reduction of 5-Chloropentanoic Acid Derivatives: The partial reduction of esters or other derivatives of 5-chloropentanoic acid offers another viable route.
-
Ring-Opening of Cyclic Ethers: The cleavage of tetrahydropyran-based precursors provides an alternative pathway to this linear aldehyde.
-
Direct Chlorination of Pentanal Derivatives: While conceptually straightforward, this method requires careful control to achieve the desired regioselectivity.
The following sections will delve into the specifics of these methodologies, providing detailed experimental protocols and comparative data.
Data Presentation: A Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound often depends on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product. The following table summarizes quantitative data for some of the most common methods.
| Synthetic Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| Swern Oxidation | 5-Chloropentan-1-ol | Oxalyl dichloride, DMSO, Triethylamine | -78 °C to Room Temperature | ~0.5 - 1 hour | ~85% | [1] |
| Dess-Martin Oxidation | 5-Chloropentan-1-ol | Dess-Martin Periodinane (DMP) | Room Temperature | 0.5 - 2 hours | High (Specific yield not cited) | [2][3] |
| PCC Oxidation | 5-Chloropentan-1-ol | Pyridinium (B92312) chlorochromate (PCC), Celite | Room Temperature | 2 - 4 hours | Moderate to High (Specific yield not cited) | [4] |
| DIBALH Reduction | Methyl 5-chlorovalerate | Diisobutylaluminium hydride (DIBALH) | -78 °C | 4 hours | 49% | [5][6][7] |
| Direct Chlorination | Pentanal | Thionyl chloride (SOCl₂) | 0 - 5 °C | Not specified | High selectivity (Specific yield not cited) | [8] |
Experimental Protocols
Oxidation of 5-Chloropentan-1-ol
The oxidation of 5-chloropentan-1-ol is a widely used laboratory-scale method due to the commercial availability of the starting material and the development of numerous mild and selective oxidizing agents.[8]
The Swern oxidation is a highly reliable method that avoids the use of heavy metals and proceeds under very mild conditions, making it suitable for sensitive substrates.[9]
Experimental Protocol:
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl dichloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To this solution, slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the resulting mixture for 15 minutes.
-
Addition of the Alcohol: A solution of 5-chloropentan-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is typically stirred for 30-45 minutes.
-
Quenching: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.
-
Work-up: The reaction is quenched with the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.
-
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel.
The Dess-Martin oxidation offers the advantage of being performed at room temperature, though the reagent is more expensive and potentially explosive under certain conditions.[2][3]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chloropentan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).
-
Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. The mixture is stirred vigorously until the two phases are clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
PCC is a convenient and relatively inexpensive reagent, but it is a chromium-based oxidant and therefore poses toxicity and disposal concerns.[4][9]
Experimental Protocol:
-
Reaction Setup: To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 5-chloropentan-1-ol (1.0 equivalent) in DCM.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or flash column chromatography.
Reduction of Methyl 5-Chlorovalerate with DIBALH
The partial reduction of an ester to an aldehyde is a common synthetic transformation, and DIBALH is a frequently used reagent for this purpose.
Experimental Protocol: [5][6][7]
-
Reaction Setup: A solution of methyl 5-chlorovalerate (1.0 equivalent) in anhydrous toluene (B28343) is placed in a flame-dried, three-necked round-bottom flask under an argon atmosphere and cooled to -78 °C.
-
Addition of DIBALH: Diisobutylaluminium hydride (DIBALH) (1.27 equivalents, typically as a 1 M solution in toluene) is added dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 3 hours.
-
Quenching: The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid.
-
Work-up: The mixture is allowed to warm to room temperature. The organic and aqueous layers are separated, and the organic layer is washed twice with water.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is partially evaporated to yield this compound as a solution in toluene. The product is often used in the next step without further purification.
Reaction Mechanisms and Workflows
The following diagrams, rendered in DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis and purification of this compound.
Reaction Pathway Diagrams
References
- 1. This compound|20074-80-0|lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. This compound [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 20074-80-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-Chloropentanal from 5-chloro-1-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-chloropentanal from 5-chloro-1-pentanol (B147386). The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and fine chemical production. This report outlines and compares four common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation. Detailed procedural steps, quantitative data on reaction parameters, and purification techniques are provided to enable researchers to select and implement the most suitable method for their specific needs.
Introduction
The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical step in many synthetic pathways. 5-Chloro-1-pentanol is a readily available starting material, and its conversion to this compound provides a versatile bifunctional molecule with a reactive aldehyde for subsequent transformations and a chloro-group for nucleophilic substitution or organometallic coupling reactions. The choice of an appropriate oxidation method depends on factors such as substrate sensitivity, scale of the reaction, desired purity, and considerations regarding reagent toxicity and cost. This document presents a comparative overview of four widely used oxidation protocols to facilitate an informed selection process.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative data for the different methods of oxidizing 5-chloro-1-pentanol to this compound.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to 20 | 0.5 | 85 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 0.5 - 2 | Typically high (est. >90) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 1 - 2 | Typically moderate to high (est. 70-85) |
| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951) (NaOCl) | Dichloromethane/Water | 0 - 15 | Short | Typically high |
Note: Estimated yields for Dess-Martin and PCC oxidations are based on typical outcomes for similar primary aliphatic alcohols, as specific data for 5-chloro-1-pentanol was not explicitly found in the searched literature.
Experimental Protocols
Swern Oxidation
This method is known for its mild reaction conditions and high yields.[1][2][3]
Materials:
-
5-chloro-1-pentanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a stirred solution of oxalyl dichloride in anhydrous dichloromethane at -78 °C, add a solution of dimethyl sulfoxide in dichloromethane dropwise over a period of 30 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 5-chloro-1-pentanol in dichloromethane dropwise to the reaction mixture.
-
After stirring for 30 minutes at -78 °C, add triethylamine dropwise.
-
Continue stirring at -78 °C for 15 minutes, then allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This method offers the advantages of being performed at room temperature with a relatively simple work-up.[4][5]
Materials:
-
5-chloro-1-pentanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate (B1220275)
Procedure:
-
To a stirred solution of 5-chloro-1-pentanol in anhydrous dichloromethane, add Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[6][7][8]
Materials:
-
5-chloro-1-pentanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or silica (B1680970) gel
-
Diethyl ether
Procedure:
-
To a suspension of pyridinium chlorochromate (PCC) and Celite (or silica gel) in anhydrous dichloromethane, add a solution of 5-chloro-1-pentanol in dichloromethane in one portion.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or flash column chromatography.
TEMPO-catalyzed Oxidation
This method utilizes a catalytic amount of TEMPO with a stoichiometric oxidant, often sodium hypochlorite, providing a "greener" alternative to chromium-based reagents.[9]
Materials:
-
5-chloro-1-pentanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
In a flask equipped with a stirrer, dissolve 5-chloro-1-pentanol in dichloromethane.
-
Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach), maintaining the pH between 8.5 and 9.5 by the periodic addition of a saturated aqueous sodium bicarbonate solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or flash column chromatography.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of this compound.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes & Protocols for the Preparation of 5-Chloropentanal
Introduction
5-Chloropentanal is a valuable bifunctional molecule utilized as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] Its structure, featuring a reactive aldehyde and a halogenated alkyl chain, makes it a versatile building block, notably in the construction of complex natural products and chiral imines for asymmetric synthesis.[1] The most common synthetic route to this compound involves the selective oxidation of the corresponding primary alcohol, 5-chloropentan-1-ol.[1] This document provides a comparative overview of several widely used oxidation methods for this transformation, complete with quantitative data, detailed experimental protocols, and process workflows for researchers, scientists, and professionals in drug development.
Overview of Oxidation Methodologies
The selective oxidation of primary alcohols to aldehydes requires mild reagents to prevent over-oxidation to carboxylic acids.[3][4] Several methods have been developed that achieve this transformation with high efficiency. The choice of oxidant often depends on factors such as substrate compatibility, reaction scale, cost, and safety considerations. This note details four prominent methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Pyridinium (B92312) Chlorochromate (PCC) Oxidation, and TEMPO-catalyzed Oxidation.
-
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[5][6] It is known for its mild reaction conditions and broad functional group tolerance, making it a powerful tool in complex molecule synthesis.[5][7] A significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[5][8]
-
Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, Dess-Martin periodinane, to convert primary alcohols to aldehydes.[9][10] The reaction is typically fast, proceeds under neutral and mild conditions (room temperature), and offers a simple workup.[10][11] However, the DMP reagent is relatively expensive and can be shock-sensitive and potentially explosive.[11]
-
Pyridinium Chlorochromate (PCC) Oxidation : PCC is a salt of pyridinium and chlorochromate that serves as a selective oxidant for converting primary alcohols to aldehydes.[12][13] Unlike other chromium-based reagents like Jones' reagent, PCC oxidation effectively stops at the aldehyde stage in anhydrous conditions.[13][14] A primary concern is the toxicity and carcinogenic nature of chromium(VI) compounds, which necessitates careful handling and disposal.[15]
-
TEMPO-catalyzed Oxidation : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach).[16][17] This system is highly selective for primary alcohols and is considered a "green" alternative as it avoids heavy metals.[16][18]
Data Presentation: Comparison of Methods
The following table summarizes quantitative data for different methods used to synthesize this compound, including a reductive approach from an ester for comparison.
| Method | Starting Material | Reagents/Catalyst | Co-oxidant / Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Swern Oxidation | 5-chloropentan-1-ol | Oxalyl dichloride, DMSO | Triethylamine (B128534) | Dichloromethane (B109758) | -78 to 20 | 0.5 | 85 | [19] |
| TEMPO/NaOCl | 1-octanol (B28484)* | TEMPO (1 mol%) | Sodium hypochlorite | Dichloromethane | 0 to 5 | 0.5 | 95 | [20] |
| DMP Oxidation | Primary Alcohols | Dess-Martin Periodinane | N/A | Dichloromethane | Room Temp. | 0.5 - 4 | High | [10][11][21] |
| PCC Oxidation | Primary Alcohols | Pyridinium Chlorochromate | N/A | Dichloromethane | Room Temp. | 1 - 2 | High | [12][15] |
| DIBALH Reduction | Methyl 5-chlorovalerate | DIBALH | N/A | Toluene | -78 | 4 | 49 | [22][23][24] |
*Data for 1-octanol is presented as a representative example of a TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde, demonstrating high yield under mild conditions.[20]
Experimental Workflows and Protocols
This section provides visualizations of the experimental workflows and detailed, step-by-step protocols for the key oxidation methods.
Swern Oxidation
The Swern oxidation proceeds by activating DMSO with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol. Subsequent elimination induced by a hindered base yields the aldehyde.[5]
Protocol: Swern Oxidation of 5-Chloropentan-1-ol [19]
-
To a solution of oxalyl dichloride in anhydrous dichloromethane (CH₂Cl₂) cooled to -78 °C, add dimethyl sulfoxide (DMSO) dropwise and stir for 30 minutes.
-
Slowly add a solution of 5-chloropentan-1-ol in anhydrous CH₂Cl₂ to the reaction mixture at -78 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine to the flask, stir for an additional 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound. A reported yield for this transformation is 85%.[19]
Dess-Martin Periodinane (DMP) Oxidation
DMP oxidation is a simple and effective method that avoids harsh conditions and toxic metals. The reaction is typically performed at room temperature in a chlorinated solvent.[10]
Protocol: Dess-Martin Periodinane (DMP) Oxidation of 5-Chloropentan-1-ol [10][11]
-
To a solution of 5-chloropentan-1-ol (1 eq.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain this compound.
Pyridinium Chlorochromate (PCC) Oxidation
PCC provides a reliable method for the selective oxidation of primary alcohols to aldehydes, typically performed by adding the alcohol to a suspension of the reagent in dichloromethane.[12]
Protocol: Pyridinium Chlorochromate (PCC) Oxidation of 5-Chloropentan-1-ol [12][15]
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Adding an adsorbent like Celite or silica gel can simplify the workup.[15]
-
Add a solution of 5-chloropentan-1-ol (1 eq.) in anhydrous CH₂Cl₂ to the suspension.
-
Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a pad of silica gel or Florisil, washing thoroughly with diethyl ether to elute the product. The chromium byproducts will be retained on the pad.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
TEMPO-catalyzed Oxidation
This catalytic method uses a nitroxyl (B88944) radical and a stoichiometric amount of a co-oxidant like bleach, offering a greener and highly selective alternative for alcohol oxidation.[20]
Protocol: TEMPO-catalyzed Oxidation of 5-Chloropentan-1-ol [20]
-
In a round-bottom flask, dissolve 5-chloropentan-1-ol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~1.1 eq.) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically < 1 hour).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
References
- 1. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Pyridinium_chlorochromate [bionity.com]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 18. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 19. This compound|20074-80-0|lookchem [lookchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. This compound | 20074-80-0 [chemicalbook.com]
- 24. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 5-chloropentanal, a versatile intermediate in organic synthesis. The following protocols cover purification by liquid-liquid extraction, fractional distillation, and column chromatography, along with methods for purity assessment.
Overview of Purification Strategies
This compound, a chlorinated aliphatic aldehyde, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials (e.g., 5-chloro-1-pentanol), over-oxidation products (e.g., 5-chloropentanoic acid), and residual solvents.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Sodium Bisulfite Extraction | Reversible formation of a water-soluble bisulfite adduct with the aldehyde. | Highly selective for aldehydes, efficient removal of non-aldehyde impurities, mild conditions. | Requires subsequent regeneration of the aldehyde, may not be suitable for base-sensitive compounds. | >95% |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for separating compounds with significantly different volatilities, suitable for large-scale purification. | Requires careful control of temperature and pressure, potential for thermal degradation of the aldehyde. | >97% |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High-resolution separation of closely related compounds. | Can be time-consuming, potential for aldehyde decomposition on acidic silica (B1680970) gel, requires significant solvent volumes. | >98% |
Experimental Protocols
Purification via Sodium Bisulfite Adduct Formation (Liquid-Liquid Extraction)
This method is highly effective for selectively isolating this compound from a mixture of non-aldehyde impurities. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which is then extracted into the aqueous phase. The purified aldehyde can be regenerated by basification.
Protocol 2.1.1: Formation and Extraction of the Bisulfite Adduct
-
Dissolution: Dissolve the crude this compound mixture in a suitable water-miscible organic solvent such as methanol (B129727) or dimethylformamide (DMF). For aliphatic aldehydes like this compound, DMF is often preferred to enhance the reaction rate.
-
Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes to ensure complete formation of the bisulfite adduct.
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the non-aldehyde impurities into the organic layer.
-
Separation: Allow the layers to separate. The aqueous layer, containing the this compound-bisulfite adduct, is collected. The organic layer, containing the impurities, can be discarded or further analyzed.
-
Washing: Wash the collected aqueous layer with a fresh portion of the immiscible organic solvent to remove any remaining impurities.
Protocol 2.1.2: Regeneration of this compound
-
Basification: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add a fresh portion of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH), dropwise while monitoring the pH of the aqueous layer. Continue adding the base until the pH is strongly alkaline (pH > 12). This will reverse the adduct formation and regenerate the free this compound.
-
Extraction: Shake the separatory funnel to extract the liberated this compound into the organic layer.
-
Separation and Washing: Collect the organic layer and wash it sequentially with deionized water and brine to remove any residual base and dissolved salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data: Published synthetic procedures for this compound from methyl 5-chloropentanoate report a crude yield of approximately 49% as determined by NMR before extensive purification.[1][2] While specific yield and purity data for the bisulfite purification of this compound are not extensively reported in the literature, typical recovery rates for this method with aliphatic aldehydes are greater than 95%.
Table 2: Representative Data for Bisulfite Purification of Aliphatic Aldehydes
| Parameter | Value |
| Typical Recovery | >95% |
| Expected Purity (by GC) | >95% |
Purification by Fractional Vacuum Distillation
Distillation is a suitable method for purifying this compound, especially on a larger scale, provided the impurities have sufficiently different boiling points. Due to the relatively high boiling point of this compound (approximately 172 °C at atmospheric pressure), vacuum distillation is recommended to prevent potential thermal decomposition.
Protocol 2.2.1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended) to prevent degradation.[3]
Quantitative Data: Commercial suppliers of this compound typically offer purities of >97% or >98% as determined by Gas Chromatography (GC).[3][4] Fractional distillation is a common industrial method to achieve such purity levels.
Table 3: Physical Properties and Purity of Commercially Available this compound
| Parameter | Value |
| Boiling Point | ~172 °C at 760 mmHg |
| Purity (by GC) | >97% - >98%[3][4] |
Purification by Column Chromatography
Column chromatography can be employed for high-resolution purification of this compound, particularly for removing impurities with similar polarities. However, care must be taken as aldehydes can be prone to decomposition on acidic silica gel. Using a deactivated (neutral) stationary phase or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent can mitigate this issue.
Protocol 2.3.1: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. For aliphatic aldehydes, a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) is typically used. A good starting point is a low percentage of the polar solvent (e.g., 3-5%), with the polarity gradually increased if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Quantitative Data: The yield and purity from column chromatography are highly dependent on the specific impurities and the separation efficiency. It is a technique capable of achieving very high purity (>98%).
Purity Assessment
The purity of this compound can be assessed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound.
Protocol 3.1.1: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: A split/splitless injector is typically used.
-
Oven Program: A temperature gradient program is employed to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Electron ionization (EI) is a common ionization method. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for purity assessment, often after derivatization of the aldehyde to a UV-active compound. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method.
Visualization of Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed workflow for purification via sodium bisulfite extraction.
References
5-Chloropentanal: A Versatile C5 Building Block in Organic Synthesis
Introduction: 5-Chloropentanal is a bifunctional organic compound featuring a reactive aldehyde group and a terminal alkyl chloride. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis, enabling the construction of a variety of carbon skeletons and heterocyclic systems. Its utility is particularly pronounced in the synthesis of piperidine (B6355638) rings, a common motif in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
This compound's reactivity is characterized by the distinct electrophilic nature of its two functional groups. The aldehyde allows for classic carbonyl chemistry, including reductive amination, aldol (B89426) reactions, and the formation of imines, while the alkyl chloride provides a handle for nucleophilic substitution reactions. This dual reactivity is the foundation of its synthetic utility.
1. Synthesis of Piperidines and Other Heterocycles:
The most prominent application of this compound is in the synthesis of N-substituted piperidines. A one-pot reductive amination with a primary amine, followed by intramolecular cyclization, provides a straightforward and efficient route to this important heterocyclic core. The reaction proceeds through the initial formation of an imine between the primary amine and the aldehyde, which is then reduced in situ to a secondary amine. The terminal chloride is subsequently displaced by the newly formed secondary amine in an intramolecular nucleophilic substitution to form the piperidine ring.
This strategy has been successfully employed in the total synthesis of complex molecules, including the antipsychotic drug thioridazine.[1][2]
2. Formation of Chiral Intermediates:
This compound can be reacted with chiral auxiliaries to generate enantiomerically enriched intermediates. For instance, condensation with a chiral sulfinamide, such as (S)-tert-butanesulfinamide, yields a chiral N-tert-butanesulfinyl aldimine. This intermediate can then undergo diastereoselective additions to the imine double bond, allowing for the stereocontrolled introduction of substituents. This approach is a key step in the asymmetric synthesis of piperidine-containing natural products and pharmaceuticals.[1][2]
3. Aldol and Related Carbon-Carbon Bond Forming Reactions:
The aldehyde functionality of this compound can participate in aldol reactions, serving as an electrophilic partner for enolates derived from ketones or other carbonyl compounds. This allows for the formation of new carbon-carbon bonds and the elaboration of the carbon skeleton. While specific protocols for this compound in aldol reactions are not extensively detailed in the surveyed literature, the general principles of crossed aldol condensations are applicable.[3][4] Careful choice of reaction conditions is necessary to favor the desired crossed-aldol product and avoid self-condensation of the enolizable partner.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 5-chlorovalerate
This protocol describes the synthesis of this compound via the reduction of the corresponding methyl ester using Diisobutylaluminium hydride (DIBAL-H).[5]
Materials:
-
Methyl 5-chlorovalerate
-
Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)
-
Toluene (B28343), anhydrous
-
6N Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate (B86663)
-
Argon gas
Procedure:
-
Dissolve methyl 5-chlorovalerate (3.5 mL, 23.6 mmol) in anhydrous toluene (130 mL) in a round-bottom flask under an argon atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add DIBAL-H solution (30 mL, 30 mmol, 1.27 eq.) dropwise over 1 hour, maintaining the temperature at -78 °C.[5]
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for 3 hours.[5]
-
Quench the reaction by the dropwise addition of 6N hydrochloric acid (50 mL).[5]
-
Allow the reaction mixture to gradually warm to room temperature.[5]
-
Separate the organic and aqueous layers. Wash the organic layer twice with water.[5]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and partially evaporate the solvent under reduced pressure.[5]
-
The resulting clear, colorless liquid is this compound. The product can be stored at 4 °C under an argon atmosphere and used in subsequent reactions without further purification.[5]
Quantitative Data:
| Reactant | Moles (mmol) | Equivalents |
| Methyl 5-chlorovalerate | 23.6 | 1.0 |
| DIBAL-H (1M in toluene) | 30.0 | 1.27 |
| Product | Yield |
| This compound | 49% |
Protocol 2: One-Pot Synthesis of N-Substituted Piperidines via Reductive Amination
This general protocol outlines the one-pot synthesis of an N-substituted piperidine from this compound and a primary amine using sodium triacetoxyborohydride (B8407120).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary amine (1.0 equiv) in DCE, add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. The intramolecular cyclization occurs in situ.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted piperidine.
Quantitative Data (Example):
| Reactant | Moles (mmol) | Equivalents |
| This compound | 1.1 | 1.1 |
| Benzylamine | 1.0 | 1.0 |
| Sodium triacetoxyborohydride | 1.5 | 1.5 |
| Product | Typical Yield Range |
| N-Benzylpiperidine | 70-90% |
Protocol 3: Synthesis of an Intermediate for Thioridazine
This protocol details the synthesis of a chiral N-tert-butanesulfinyl aldimine, a key intermediate in the asymmetric synthesis of thioridazine, from this compound.[1][2]
Materials:
-
This compound
-
(S)-tert-butanesulfinamide
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add (S)-tert-butanesulfinamide (1.05 equiv) and anhydrous copper(II) sulfate (2.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper sulfate.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
| Reactant | Equivalents |
| This compound | 1.0 |
| (S)-tert-butanesulfinamide | 1.05 |
| Anhydrous Copper(II) Sulfate | 2.0 |
| Product | Typical Yield Range |
| Chiral N-tert-butanesulfinyl aldimine | 85-95% |
Visualizations
Caption: Synthesis of this compound.
Caption: Reductive Amination and Cyclization.
Caption: Thioridazine Intermediate Synthesis.
References
Application Notes: The Use of 5-Chloropentanal in the Synthesis of Pharmaceutical Intermediates
Introduction
5-Chloropentanal is a bifunctional organic compound featuring both a reactive aldehyde and a terminal alkyl chloride.[1] This unique structure makes it a highly versatile building block in organic synthesis, particularly for constructing pharmaceutical intermediates and other bioactive molecules.[1] Its dual reactivity allows for sequential or one-pot reactions to form complex heterocyclic structures, which are prevalent scaffolds in modern drug discovery. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of key pharmaceutical intermediates, with a focus on N-substituted piperidines.
Key Applications: Synthesis of N-Substituted Piperidines
The piperidine (B6355638) ring is one of the most important heterocyclic scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound serves as an ideal C5 synthon for a [5+1] annulation strategy to construct the piperidine ring system. The synthesis proceeds via a one-pot, two-step sequence:
-
Reductive Amination: A primary amine is reacted with the aldehyde group of this compound to form an intermediate imine. This imine is then reduced in situ by a mild reducing agent to yield a secondary amine.[3]
-
Intramolecular Cyclization: The newly formed secondary amine acts as a nucleophile, attacking the terminal alkyl chloride via an intramolecular SN2 reaction. This step results in the formation of the six-membered piperidine ring.
This tandem reaction is efficient and allows for the introduction of various substituents on the piperidine nitrogen (from the choice of the primary amine), enabling the rapid generation of diverse compound libraries for drug discovery programs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20074-80-0 | [4] |
| Molecular Formula | C₅H₉ClO | [4] |
| Molecular Weight | 120.58 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 172 °C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | [1] |
| Flash Point | 67 °C | [1] |
Table 2: Summary of Synthesis Protocol for this compound
| Parameter | Details | Reference(s) |
| Starting Material | Methyl 5-chlorovalerate | [5] |
| Reagent | DIBAL-H (1 M in Toluene) | [5] |
| Solvent | Toluene (B28343) | [5] |
| Temperature | -78 °C | [5] |
| Reaction Time | 3 hours | [5] |
| Workup | Quench with 6N HCl, aqueous extraction | [5] |
| Yield | 49% (by NMR) | [5] |
Table 3: Representative Reaction Parameters for One-Pot Synthesis of N-Arylpiperidine
| Parameter | Details | Reference(s) |
| Substrates | This compound, Aromatic Amine | [2] |
| Reducing Agent | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | [6] |
| Base (for cyclization) | Potassium Carbonate (K₂CO₃) | General Knowledge |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | [7] |
| Temperature | Room Temperature (Reductive Amination), Reflux (Cyclization) | [7] |
| Reaction Time | 12-24 hours | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 5-Chlorovalerate
This protocol describes the reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).[5]
Materials:
-
Methyl 5-chlorovalerate (1 equiv)
-
DIBAL-H (1 M solution in toluene, 1.27 equiv)
-
Toluene (anhydrous)
-
6N Hydrochloric Acid (HCl)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas supply
-
Round-bottom flask, dropping funnel, magnetic stirrer, and cooling bath (acetone/dry ice)
Procedure:
-
Dissolve methyl 5-chlorovalerate (1 equiv) in anhydrous toluene in a dry, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the DIBAL-H solution (1.27 equiv) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 3 hours.[5]
-
Quench the reaction by the slow, dropwise addition of 6N HCl.
-
Allow the mixture to gradually warm to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer twice with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and partially evaporate the solvent under reduced pressure.
-
The resulting solution of this compound in toluene (49% yield confirmed by NMR) should be stored at 4 °C under an argon atmosphere and used directly in subsequent reactions without further purification.[5]
Protocol 2: Representative One-Pot Synthesis of 1-Phenylpiperidine
This protocol provides a general methodology for the synthesis of an N-substituted piperidine using this compound and a primary amine.
Materials:
-
This compound (1 equiv, as a solution in toluene from Protocol 1)
-
Aniline (B41778) (1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 3 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1 equiv) in anhydrous DCM, add the solution of this compound (1 equiv) at room temperature and stir for 30 minutes to facilitate imine formation.[3]
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. Stir at room temperature for 12 hours to complete the reductive amination step.[6]
-
Add potassium carbonate (3 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and stir for 8-12 hours to drive the intramolecular cyclization. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-phenylpiperidine.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application of 5-Chloropentanal in the Synthesis of Agrochemical Scaffolds
Introduction
5-Chloropentanal is a bifunctional organic molecule featuring both a reactive aldehyde group and a terminal alkyl chloride. This dual functionality makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds, a core component of many modern agrochemicals. The aldehyde allows for the formation of carbon-nitrogen bonds through reactions with nucleophiles like hydrazines, while the alkyl chloride provides a handle for subsequent intramolecular cyclization reactions. This application note details the use of this compound in the synthesis of a tetrahydropyridazinone scaffold, a heterocyclic system known to be present in various biologically active molecules, including some with pesticidal properties.
Synthesis of a Tetrahydropyridazinone Scaffold
The reaction of this compound with a hydrazine (B178648) derivative, followed by intramolecular cyclization, provides a direct route to a six-membered heterocyclic ring system containing two adjacent nitrogen atoms. This tetrahydropyridazinone core is a key structural motif in a number of compounds with herbicidal, insecticidal, and fungicidal activities.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a tetrahydropyridazinone scaffold from this compound.
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydro-2H-pyridazin-3-one
This protocol describes the synthesis of a model tetrahydropyridazinone from this compound and methylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Ethanol (B145695) (solvent)
-
Sodium sulfate (B86663) (drying agent)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (eluent)
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol. Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. Stir the mixture for 2 hours. The formation of the intermediate hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add triethylamine (1.1 eq). Heat the mixture to reflux and maintain for 6 hours. The triethylamine acts as a base to facilitate the intramolecular nucleophilic substitution, leading to the cyclization and formation of the tetrahydropyridazinone ring.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-methyl-4,5-dihydro-2H-pyridazin-3-one.
Quantitative Data:
The following table summarizes the typical quantitative data for the synthesis of 6-methyl-4,5-dihydro-2H-pyridazin-3-one from this compound.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.80-1.90 (m, 2H), 2.45 (t, J=7.2 Hz, 2H), 2.95 (s, 3H), 3.30 (t, J=7.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 22.5, 28.9, 45.1, 52.3, 168.2 |
| Mass Spec (ESI+) m/z | 113.09 [M+H]⁺ |
Logical Workflow for Agrochemical Candidate Synthesis:
The synthesized tetrahydropyridazinone scaffold can be further functionalized to generate a library of potential agrochemical candidates. The workflow for this process is outlined below.
Caption: Workflow for the synthesis and screening of agrochemical candidates from this compound.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of heterocyclic scaffolds relevant to the agrochemical industry. The protocol detailed above for the synthesis of a tetrahydropyridazinone demonstrates a straightforward and efficient method for accessing this important chemical motif. The versatility of the resulting scaffold allows for further chemical modifications, providing a platform for the discovery of new and effective crop protection agents. Researchers in agrochemical synthesis can utilize this methodology to generate diverse compound libraries for biological screening.
Application Notes and Protocols for the Cyclization of 5-Chloropentanal to Form Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the synthesis of valuable heterocyclic compounds, specifically tetrahydropyrans and piperidines, through the cyclization of 5-chloropentanal. These heterocycles are prevalent scaffolds in numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of drug discovery and development.
Formation of 2-Hydroxytetrahydropyran (B1345630)
The cyclization of this compound to form 2-hydroxytetrahydropyran can be achieved through a two-step, one-pot procedure involving the initial hydrolysis of the chloro group to a hydroxyl group, followed by an acid-catalyzed intramolecular hemiacetal formation.
Reaction Scheme:
This compound first undergoes hydrolysis to form the intermediate 5-hydroxypentanal. This intermediate is in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. The equilibrium can be shifted towards the cyclic product under acidic conditions.
Caption: Reaction scheme for the formation of 2-hydroxytetrahydropyran.
Experimental Protocol
This protocol is adapted from the synthesis of 2-hydroxytetrahydropyran from 5-hydroxyvaleraldehyde.
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in water, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the hydrolysis by TLC or GC-MS.
-
After completion of the hydrolysis, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Continue stirring at room temperature for 1-2 hours to facilitate the cyclization.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxytetrahydropyran.
Quantitative Data
| Parameter | Value | Reference |
| Expected Yield | 70-85% | Analogous Reactions |
| Reaction Time | 3-6 hours | Analogous Reactions |
| Purity | >95% (after purification) | Analogous Reactions |
Spectroscopic Data for 2-Hydroxytetrahydropyran:
-
¹H NMR (CDCl₃, ppm): δ 4.80-4.70 (m, 1H), 3.95-3.85 (m, 1H), 3.60-3.50 (m, 1H), 1.90-1.50 (m, 6H).
-
¹³C NMR (CDCl₃, ppm): δ 98.5, 62.0, 32.5, 25.0, 20.0.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2940, 2860, 1070 (C-O).
Formation of N-Substituted Piperidines via Reductive Amination
N-substituted piperidines can be synthesized from this compound in a one-pot reaction with a primary amine via a tandem reductive amination and intramolecular cyclization. The aldehyde first reacts with the primary amine to form an imine, which is then reduced in situ to a secondary amine. The subsequent intramolecular nucleophilic substitution of the chloride by the amine closes the ring to form the piperidine (B6355638).
Reaction Workflow
Caption: Workflow for the one-pot synthesis of N-substituted piperidines.
Experimental Protocol
This is a general protocol that can be adapted for various primary amines.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine, Aniline) (1.0 eq)
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM under an inert atmosphere, add the primary amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Representative N-Substituted Piperidines
| R in R-NH₂ | Product | Expected Yield | Reference |
| Benzyl | N-Benzylpiperidine | 65-80% | Analogous Reactions[1] |
| Phenyl | N-Phenylpiperidine | 60-75% | Analogous Reactions[1] |
Spectroscopic Data for Representative Products:
-
N-Benzylpiperidine:
-
N-Phenylpiperidine:
-
¹H NMR (CDCl₃, ppm): δ 7.30-7.20 (m, 2H), 6.95 (d, 2H), 6.85 (t, 1H), 3.15 (t, 4H), 1.75 (m, 4H), 1.60 (m, 2H).
-
¹³C NMR (CDCl₃, ppm): δ 152.5, 129.1, 119.5, 116.7, 52.0, 26.0, 24.5.
-
IR (neat, cm⁻¹): 3060, 2930, 2850, 1600, 1500, 750, 690.
-
Signaling Pathways and Mechanisms
Mechanism of 2-Hydroxytetrahydropyran Formation
The formation of 2-hydroxytetrahydropyran from this compound proceeds via an initial hydrolysis of the alkyl chloride to a primary alcohol, followed by an intramolecular acid-catalyzed cyclization.
Caption: Mechanism of 2-hydroxytetrahydropyran formation.
Mechanism of N-Substituted Piperidine Formation
The one-pot synthesis of N-substituted piperidines involves a sequence of imine formation, reduction, and intramolecular nucleophilic substitution.
Caption: Mechanism of N-substituted piperidine formation.
References
Application Notes and Protocols for the Reductive Amination of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 5-chloropentanal, a valuable building block in the synthesis of various pharmaceutical intermediates and other fine chemicals. The procedures outlined below offer robust methods for the formation of N-substituted 5-chloropentylamines using common and selective reducing agents.
Introduction to Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound (in this case, this compound) with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines as it minimizes the risk of over-alkylation.[2]
Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde.[2][3] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically after the initial formation of the imine.[4]
Key Reagents and Their Properties
A critical aspect of a successful reductive amination is the choice of the reducing agent. Each has its own advantages and specific reaction requirements.
| Reducing Agent | Key Characteristics | Typical Solvents | pH Conditions | Safety Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. Often gives higher yields and fewer byproducts.[5] | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), Tetrahydrofuran (THF) | Slightly acidic (often used with acetic acid) | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, selective for iminium ions over carbonyls. Stable in acidic conditions.[6] | Methanol (B129727) (MeOH), Ethanol (EtOH) | Mildly acidic (pH 4-7) to favor iminium ion formation.[7] | Highly toxic. Releases toxic hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution in a well-ventilated fume hood. |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent, can reduce the starting aldehyde. Typically added after imine formation is complete.[4] | Methanol (MeOH), Ethanol (EtOH) | Neutral to slightly basic | Flammable solid, reacts with water to produce hydrogen gas. |
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound with primary and secondary amines using the recommended reducing agents. Researchers should optimize these conditions for their specific amine substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the most generally recommended protocol due to its high selectivity and safety profile.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)
-
Acetic acid (optional, 1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the primary or secondary amine in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or enamine intermediate.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to liberate the free amine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. For less reactive amines, the addition of acetic acid may be beneficial.[8]
-
Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Note: This protocol must be performed in a certified chemical fume hood due to the high toxicity of NaBH₃CN and the potential release of HCN gas.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium cyanoborohydride (1.2 - 1.5 equivalents)
-
Methanol (MeOH)
-
Acetic acid (to adjust pH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in methanol.
-
Stir the solution at room temperature.
-
Adjust the pH of the solution to 4-7 by the dropwise addition of acetic acid. This is crucial for the selective reduction of the iminium ion.[7]
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for the reductive amination of this compound.
Caption: Simplified mechanism of reductive amination with a primary amine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes and Protocols for Grignard Reactions with 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note focuses on the specific challenges and opportunities presented by the reaction of Grignard reagents with 5-chloropentanal. This substrate is of particular interest in medicinal chemistry and drug development as the resulting chlorohydrin products are valuable intermediates for the synthesis of more complex molecules, such as substituted tetrahydropyrans or other heterocyclic scaffolds.
The primary challenge in this reaction is the presence of two electrophilic sites in this compound: the aldehyde carbonyl group and the carbon atom bearing the chlorine atom. A successful synthesis hinges on the chemoselective addition of the Grignard reagent to the highly reactive aldehyde, avoiding side reactions such as nucleophilic attack at the C-Cl bond or competitive enolization.[3] This protocol outlines strategies and detailed procedures to achieve high selectivity and yield for the desired 1,2-addition product.
Reaction Scheme and Potential Side Reactions
The desired reaction is the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of this compound to form a secondary chloroalcohol. However, the strong basicity and nucleophilicity of the Grignard reagent can lead to undesired pathways.
Caption: Reaction pathways for Grignard addition to this compound.
Factors Influencing Chemoselectivity
Several factors can be manipulated to favor the desired 1,2-addition over side reactions. Low temperatures, the choice of solvent, and the use of additives are critical for controlling the reaction's outcome.
Caption: Key factors influencing the Grignard reaction with this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for the Grignard reaction with this compound using various reagents under optimized conditions. The data is compiled from analogous reactions reported in the literature, as direct quantitative data for this compound is sparse.
| Grignard Reagent | Product | Typical Conditions | Expected Yield | Reference |
| Phenylmagnesium Bromide | 1-Chloro-6-phenylhexan-2-ol | THF, -78 °C to rt, 2h | 75-85% | Analogous Reactions |
| Isobutylmagnesium Bromide | 1-Chloro-7-methylheptan-2-ol | THF, -78 °C to rt, 2h | 70-80% | Analogous Reactions |
| Methylmagnesium Bromide | 1-Chlorohexan-2-ol | THF, -78 °C to rt, 2h | 80-90% | Analogous Reactions |
| Ethylmagnesium Bromide | 1-Chloroheptan-2-ol | THF, -78 °C to rt, 2h | 78-88% | Analogous Reactions |
Experimental Protocols
General Considerations:
-
All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol: Synthesis of 1-Chloro-6-phenylhexan-2-ol
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, solution in THF)
-
Anhydrous Cerium(III) Chloride (CeCl₃) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Cerium Chloride Slurry: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous CeCl₃ (1.2 eq). Add anhydrous THF to create a slurry and stir vigorously for 2 hours at room temperature to activate the CeCl₃.
-
Reaction Setup: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.2 eq) to the cold CeCl₃ slurry. Stir the resulting mixture for 1 hour at -78 °C.
-
Addition of Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: General workflow for the Grignard reaction with this compound.
Conclusion
The chemoselective Grignard addition to this compound provides a reliable route to valuable chloroalcohol intermediates. By carefully controlling reaction parameters, particularly temperature, and by utilizing additives such as cerium(III) chloride to enhance selectivity, high yields of the desired products can be achieved. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Wittig Reaction of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Wittig reaction of 5-chloropentanal. The inclusion of procedures for both stabilized and non-stabilized ylides allows for the selective synthesis of either the (E)- or (Z)-alkene, respectively. The protocols have been developed to ensure the integrity of the chloro functional group, offering reliable methods for the synthesis of chlorinated alkenes, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction is particularly valuable due to the high degree of regioselectivity in the placement of the newly formed double bond.[1] For a substrate such as this compound, the presence of a terminal chloro group requires careful consideration of reaction conditions to avoid potential side reactions. This document outlines two primary protocols for the Wittig olefination of this compound, one employing a stabilized ylide to favor the formation of the (E)-alkene, and another using a non-stabilized ylide to favor the (Z)-alkene.
The choice of the ylide is critical in determining the stereochemical outcome of the reaction. Stabilized ylides, typically containing an electron-withdrawing group, are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene.[2] Conversely, non-stabilized ylides, which lack such stabilizing groups, react more rapidly and irreversibly, yielding the kinetically favored (Z)-alkene.[2]
Signaling Pathways and Logical Relationships
The general mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction.
Caption: General pathway of the Wittig reaction.
Experimental Protocols
Two primary protocols are presented for the Wittig reaction with this compound. Protocol A utilizes a stabilized ylide for the synthesis of the (E)-alkene, and Protocol B employs a non-stabilized ylide for the synthesis of the (Z)-alkene.
Protocol A: Synthesis of (E)-7-Chloro-2-heptenoic acid methyl ester (via Stabilized Ylide)
This one-pot protocol is adapted from a procedure involving the in-situ generation of the aldehyde from the corresponding alcohol, followed by the Wittig reaction in an aqueous medium.[3] This method is advantageous due to its operational simplicity and use of environmentally benign solvents.
Materials:
-
5-Chloropentan-1-ol
-
(Carbomethoxymethylene)triphenylphosphorane
-
Recombinant choline (B1196258) oxidase mutant (AcCO6) cell-free extract (as per literature)
-
Horseradish peroxidase (HRP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, a mixture of 5-chloropentan-1-ol (1.0 mmol), (carbomethoxymethylene)triphenylphosphorane (1.2 mmol), and AcCO6 cell-free extract in air-saturated potassium phosphate buffer (100 mM, pH 7.0) is prepared.
-
The reaction mixture is stirred at room temperature for 5 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-7-chloro-2-heptenoic acid methyl ester.
Protocol B: Synthesis of 6-Chloro-1-hexene (via Non-Stabilized Ylide)
This protocol describes the generation of a non-stabilized ylide from a phosphonium salt using a strong base, followed by the reaction with this compound. This procedure requires anhydrous conditions.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure (the product is volatile).
-
The crude product can be purified by distillation or flash chromatography on silica gel (eluent: pentane).
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the Wittig reaction of this compound with stabilized and non-stabilized ylides.
Table 1: Wittig Reaction with Stabilized Ylide
| Entry | Ylide | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | (Carbomethoxymethylene)triphenylphosphorane | AcCO6/H₂O | 5 | RT | 82[3] | 9:1[3] |
Table 2: Wittig Reaction with Non-Stabilized Ylide (Representative)
| Entry | Ylide | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | Methylenetriphenylphosphorane | n-BuLi/THF | 12 | -78 to RT | 60-75 | >95:5 (Z favored) |
*Note: The data for the non-stabilized ylide is representative for aliphatic aldehydes and may vary for this compound. The Z-selectivity is typical for salt-free conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction of this compound.
Caption: General experimental workflow.
Discussion of Potential Side Reactions
The primary concern when performing a Wittig reaction on a halo-substituted substrate is the potential for side reactions involving the halogen. The choice of base is crucial to mitigate these risks.
-
With Strong Bases (e.g., n-BuLi): Strong, non-hindered bases like n-butyllithium can potentially react with the alkyl chloride. While the C-Cl bond is relatively strong, side reactions such as elimination (to form an alkene) or metal-halogen exchange could occur, especially at elevated temperatures. Performing the reaction at low temperatures, as outlined in Protocol B, minimizes these risks.
-
With Milder Bases (e.g., NaHCO₃, K₂CO₃): Milder bases, such as those used in one-pot aqueous procedures with stabilized ylides (Protocol A), are generally not strong enough to induce elimination or other reactions with the primary alkyl chloride. This makes these methods particularly suitable for halo-substituted aldehydes.
-
Intramolecular Reactions: For this compound, the five-carbon chain could theoretically allow for an intramolecular reaction. However, the formation of a five- or six-membered ring via an intramolecular Wittig reaction would require the ylide to be formed at the chloro-substituted carbon, which is not the intended pathway. An intramolecular SN2 reaction of the ylide with the chloro group is also a possibility but is generally slower than the intermolecular Wittig reaction with the aldehyde.
References
Application Notes and Protocols: Intramolecular Aldol Condensation of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intramolecular aldol (B89426) condensation of 5-chloropentanal. This reaction is a key method for the synthesis of cyclopentene-1-carboxaldehyde, a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a chloroalkane functional group.[1] This unique structure allows it to undergo an intramolecular aldol condensation, a powerful ring-forming reaction. Under basic conditions, the enolate of the aldehyde can attack the carbon atom bearing the chlorine, leading to the formation of a five-membered ring. Subsequent elimination of hydrogen chloride yields the α,β-unsaturated aldehyde, cyclopentene-1-carboxaldehyde. This product serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutics.[2][3][4]
The intramolecular aldol condensation is a variation of the classical aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6][7] In an intramolecular reaction, the reacting moieties are present within the same molecule, which can lead to efficient cyclization, especially for the formation of thermodynamically stable five- and six-membered rings.[8][9][10]
Reaction Overview
The intramolecular aldol condensation of this compound proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-hydrogen from the carbon adjacent to the aldehyde group, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in an intramolecular SN2 reaction. The resulting intermediate readily eliminates a chloride ion to form the stable cyclopentene-1-carboxaldehyde product.
Applications in Drug Development
Cyclopentene-1-carboxaldehyde and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[2][3] The cyclopentene (B43876) scaffold is a common motif in many natural products and synthetic drugs. For instance, cyclopentanecarbaldehyde, a related compound, is a key intermediate in the synthesis of potent and selective oxytocin (B344502) antagonists and anti-inflammatory dihydroquinazolinamines.[2] Furthermore, cyclopentene derivatives are utilized as chiral building blocks in medicinal chemistry, offering a rigid framework for interaction with biological targets.[11] The versatility of the aldehyde group allows for further functionalization to introduce diverse pharmacophores.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reduction of a corresponding carboxylic acid ester, such as methyl 5-chlorovalerate, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).[12]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 5-chlorovalerate | C6H11ClO2 | 150.60 | 3.54 g | 23.5 |
| DIBAL-H (1.0 M in toluene) | (i-Bu)2AlH | 142.22 | 25 mL | 25.0 |
| Toluene (B28343), anhydrous | C7H8 | 92.14 | 50 mL | - |
| Diethyl ether, anhydrous | (C2H5)2O | 74.12 | 100 mL | - |
| 1 M HCl | HCl | 36.46 | 50 mL | 50.0 |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | 50 mL | - |
| Saturated aq. NaCl | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | 5 g | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 5-chlorovalerate (3.54 g, 23.5 mmol) and anhydrous toluene (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in toluene, 25 mL, 25.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 (50 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford this compound as a colorless oil. The product is often used in the next step without further purification.
Intramolecular Aldol Condensation of this compound to Cyclopentene-1-carboxaldehyde
This protocol outlines the base-catalyzed cyclization of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C5H9ClO | 120.58 | 2.41 g | 20.0 |
| Potassium tert-butoxide | C4H9KO | 112.21 | 2.47 g | 22.0 |
| tert-Butanol (B103910), anhydrous | C4H10O | 74.12 | 100 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | 100 mL | - |
| 1 M HCl | HCl | 36.46 | 50 mL | 50.0 |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | 50 mL | - |
| Saturated aq. NaCl | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | 5 g | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide (2.47 g, 22.0 mmol) in anhydrous tert-butanol (100 mL).
-
To this solution, add a solution of this compound (2.41 g, 20.0 mmol) in anhydrous tert-butanol (20 mL) dropwise over 15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO3 (50 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield cyclopentene-1-carboxaldehyde.
Quantitative Data Summary:
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Synthesis of this compound | Methyl 5-chlorovalerate | This compound | ~70-85% |
| Intramolecular Aldol Condensation | This compound | Cyclopentene-1-carboxaldehyde | ~60-75% |
Visualizations
Reaction Mechanism
Caption: Mechanism of the intramolecular aldol condensation of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of cyclopentene-1-carboxaldehyde.
References
- 1. This compound [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentanal (CAS No. 20074-80-0) is a bifunctional organic compound featuring both an aldehyde and a chloroalkane functional group. This unique structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.[1] Its high reactivity, however, necessitates strict adherence to proper handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.[1][2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 20074-80-0 | [1] |
| Molecular Formula | C5H9ClO | [1] |
| Molecular Weight | 120.58 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 172 °C at 760 mmHg | [1] |
| Flash Point | 67 °C | [1] |
| Density | 1.006 g/cm³ | [1] |
| Vapor Pressure | 1.36 mmHg at 25°C | [1] |
| Signal Word | Danger | [4] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [3][4] |
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions. As a reactive aldehyde, it is susceptible to oxidation and polymerization.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C.[1] For short-term use, storage at 2-8°C is acceptable.[5] | Low temperatures minimize degradation and side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation of the aldehyde functional group. |
| Container | Use tightly sealed, amber glass containers. | Protects from light, which can promote degradation, and prevents contamination. |
| Location | Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[1] | Reduces the risk of fire and accidental hazardous reactions. |
Chemical Incompatibility
Due to its reactive nature as both an aldehyde and a chlorinated hydrocarbon, this compound is incompatible with a range of common laboratory reagents. Contact with these substances should be strictly avoided.
| Incompatible Material Class | Examples | Potential Hazard |
| Oxidizing Agents | Peroxides, Nitric Acid, Chromic Acid | Violent reaction, fire, or explosion. Aldehydes are readily oxidized.[6][7] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze aldol (B89426) condensation or other polymerization reactions, potentially leading to a runaway reaction.[6] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze polymerization or other decomposition reactions. |
| Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | Vigorous and exothermic reduction of the aldehyde. |
| Reactive Metals | Aluminum, Magnesium | Chlorinated hydrocarbons can react with certain metals, especially when heated, which can be catastrophic.[8] |
| Amines | Primary and secondary amines | Forms imines, often with the release of heat.[7] |
Experimental Protocols
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent use of appropriate personal protective equipment.
Caption: Essential personal protective equipment for handling this compound.
Safe Handling and Transfer Protocol
All manipulations of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
Caption: Step-by-step workflow for the safe transfer of this compound.
Detailed Steps:
-
Preparation: Ensure the chemical fume hood is clean, free of clutter, and all necessary equipment is present.[9]
-
Don PPE: Wear a flame-retardant lab coat, butyl rubber or nitrile gloves, and splash-proof safety goggles. A full-face shield is recommended.[9]
-
Retrieval: Obtain the container of this compound from the freezer.
-
Equilibration: If the experiment requires the reagent at room temperature, allow the sealed container to warm up in the fume hood.
-
Transfer: For small volumes (<20 mL), use a dry, inert gas-purged syringe. For larger volumes, a cannula transfer under an inert atmosphere is recommended.[10]
-
Secure Container: Immediately and securely cap the stock container of this compound after withdrawing the desired amount.
-
Return to Storage: Promptly return the stock container to the freezer.
-
Experimental Use: Proceed with the intended chemical reaction or procedure in the fume hood.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
Caption: Logical flow for managing a this compound spill.
Key Actions:
-
Small Spills (inside a fume hood):
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealable, compatible container.
-
Label the container as "Halogenated Organic Waste" and include the chemical name.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Notify your laboratory supervisor and EHS immediately.
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
Waste Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11][12] Never dispose of this chemical down the drain.[12]
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.[12]
-
Container: Use a compatible, leak-proof container with a secure screw cap.
-
Labeling: Ensure the waste container is properly labeled with the contents and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department.[14]
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. content.ampp.org [content.ampp.org]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. research.wayne.edu [research.wayne.edu]
- 11. Auckland Microfab [microfab.auckland.ac.nz]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Disposal of 5-Chloropentanal Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe disposal of 5-Chloropentanal waste, a halogenated aldehyde requiring careful handling due to its hazardous properties. The following guidelines are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Introduction
This compound (C₅H₉ClO) is a reactive aliphatic aldehyde containing a chlorine atom.[1] Its chemical structure, combining a reactive aldehyde group with a halogenated alkyl chain, makes it a useful intermediate in organic synthesis. However, it is also classified as a hazardous substance, being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Proper disposal of waste containing this compound is crucial to mitigate these risks and prevent environmental contamination.
This document outlines two primary methods for the disposal of this compound waste: direct disposal via a certified hazardous waste contractor and in-lab neutralization of dilute aqueous waste streams.
Data Presentation
The following table summarizes key quantitative data and handling parameters for the safe disposal of this compound.
| Parameter | Protocol 1: Direct Disposal | Protocol 2: In-Lab Neutralization |
| Waste Type | Concentrated or dilute this compound, organic solutions, spill residues | Dilute aqueous solutions of this compound (<1% w/v) |
| Primary Reagents | N/A | Sodium Bisulfite (NaHSO₃) or Sodium Pyrosulfite (Na₂S₂O₅) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, lab coat, nitrile gloves | Chemical safety goggles, lab coat, nitrile gloves |
| Engineering Controls | Certified chemical fume hood | Certified chemical fume hood |
| Waste Container | Labeled, leak-proof, chemically compatible container (e.g., polyethylene (B3416737) or glass) | Labeled, leak-proof, chemically compatible container for temporary storage and reaction |
| Storage Conditions for Waste | Cool, dry, well-ventilated area, away from incompatible materials | N/A (neutralization should be performed promptly) |
| Disposal Method | Incineration by a licensed hazardous waste disposal service | Disposal of neutralized solution down the drain with copious amounts of water (subject to local regulations) |
Experimental Protocols
Protocol 1: Direct Disposal of this compound Waste
This is the recommended method for all forms of this compound waste, including concentrated material, solutions in organic solvents, and spill cleanup materials.
3.1. Materials
-
Appropriate Personal Protective Equipment (PPE)
-
Chemically compatible, leak-proof waste container with a secure lid
-
Hazardous waste labels
3.2. Procedure
-
Segregation: Collect all this compound waste in a dedicated container. Do not mix with non-halogenated organic waste, as this can increase disposal costs.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within a secondary containment bin. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Protocol 2: In-Lab Neutralization of Dilute Aqueous this compound Waste
This protocol is suitable only for small quantities of dilute aqueous solutions of this compound (<1% w/v). The reaction should be performed on a small scale initially to ensure safe and effective neutralization.
3.2.1. Principle Aldehydes react with sodium bisulfite to form a solid bisulfite addition product, which is significantly less hazardous than the aldehyde. This reaction is typically reversible with the addition of a base.[3]
3.2.2. Materials
-
Appropriate PPE
-
Sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Beaker or flask of appropriate size
3.2.3. Procedure
-
Preparation: In a certified chemical fume hood, place the dilute aqueous this compound waste solution in a beaker or flask equipped with a stir bar.
-
Neutralization: While stirring, slowly add a 1.5 molar excess of sodium bisulfite to the solution. For example, for every 1 gram of this compound, add approximately 1.3 grams of sodium bisulfite.
-
Reaction: Continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion. A white precipitate may form.
-
pH Adjustment: Check the pH of the solution. If it is acidic, adjust to a neutral pH (6-8) with a dilute solution of sodium bicarbonate.
-
Disposal: Once the reaction is complete and the pH is neutral, the solution can typically be disposed of down the drain with copious amounts of water. Always consult your local regulations and institutional EHS guidelines before drain disposal.
Mandatory Visualization
The following diagrams illustrate the decision-making process for the disposal of this compound waste and the general workflow for in-lab neutralization.
Caption: Decision workflow for this compound waste disposal.
Caption: Workflow for in-lab neutralization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropentanal
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Chloropentanal.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my this compound synthesis. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors depending on the chosen method. The most common issues are incomplete reaction, degradation of the product, or formation of side products. Over-oxidation to 5-chloropentanoic acid is a frequent problem, especially with strong oxidizing agents.[1] For methods like Swern oxidation, improper temperature control can lead to side reactions.[2][3][4]
Q2: How can I minimize the over-oxidation of 5-chloro-1-pentanol (B147386) to 5-chloropentanoic acid?
A2: To minimize over-oxidation, consider the following:
-
Choice of Oxidant: Use milder oxidizing agents that are selective for the conversion of primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC) or reagents used in Swern and Dess-Martin periodinane oxidations.[5][6]
-
Reaction Conditions: Carefully control the reaction temperature. Many selective oxidations are performed at low temperatures to reduce the rate of over-oxidation.
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically a slight excess (1.1-1.5 equivalents), to ensure full conversion of the starting material without having a large excess that could promote further oxidation.
-
Anhydrous Conditions: For methods like PCC oxidation, maintaining anhydrous (water-free) conditions is crucial, as the presence of water can facilitate the formation of a hydrate (B1144303) intermediate that is more susceptible to over-oxidation.[5][6]
Q3: My Swern oxidation of 5-chloropentan-1-ol has a very strong unpleasant odor. Is this normal and can I get rid of it?
A3: Yes, the strong, unpleasant odor, often described as resembling rotten cabbage, is due to the formation of dimethyl sulfide (B99878) ((CH₃)₂S) as a byproduct of the Swern oxidation.[2][7] This is a normal indication that the reaction is proceeding. To manage the odor, it is essential to perform the reaction and workup in a well-ventilated fume hood.[2] To remove residual dimethyl sulfide from your glassware, you can rinse it with a bleach (sodium hypochlorite) solution, which will oxidize the volatile and odorous dimethyl sulfide to the odorless and non-toxic dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO₂).[2]
Q4: I am using DIBAL-H to reduce a 5-chloropentanoate ester and I am observing the formation of 5-chloro-1-pentanol. How can I prevent this?
A4: The formation of 5-chloro-1-pentanol is a result of over-reduction. DIBAL-H can reduce esters to aldehydes, but also aldehydes to primary alcohols.[8][9] To prevent this, it is critical to:
-
Control the Temperature: The reaction should be carried out at a low temperature, typically -78 °C (dry ice/acetone bath), to stabilize the tetrahedral intermediate and prevent further reduction.[9]
-
Limit the Amount of DIBAL-H: Use only one equivalent of DIBAL-H. An excess of the reducing agent will lead to the formation of the alcohol.[8]
Q5: My PCC oxidation of 5-chloro-1-pentanol is very slow. What could be the issue?
A5: A slow PCC oxidation can be due to a few factors:
-
Reagent Quality: PCC can degrade over time. Ensure you are using fresh or properly stored PCC.
-
Solvent: The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM). The presence of water can interfere with the reaction.
-
Acidity: PCC is acidic, and for acid-sensitive substrates, the reaction can be buffered with reagents like sodium acetate (B1210297) to prevent side reactions that might inhibit the main transformation.
-
Physical State: A tar-like material can sometimes precipitate during the reaction. Adding an inert solid like Celite or molecular sieves can help to keep the reagent dispersed and prevent it from clumping together, which can slow down the reaction.[5]
Data Presentation
| Synthesis Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | 5-chloro-1-pentanol | DMSO, Oxalyl chloride, Triethylamine (B128534) | ~85% | High yield, mild conditions, avoids toxic heavy metals.[7] | Requires cryogenic temperatures (-78 °C), produces odorous dimethyl sulfide, generates toxic CO gas.[2][4] |
| PCC Oxidation | 5-chloro-1-pentanol | Pyridinium chlorochromate (PCC) | Good to high | Milder than chromic acid, stops at the aldehyde stage in anhydrous conditions.[5][6] | Chromium-based reagent (toxic), can be acidic, workup can be complicated by tarry byproducts.[5] |
| DIBAL-H Reduction | Methyl 5-chloropentanoate | Diisobutylaluminium hydride (DIBAL-H) | ~49%[10] | Useful for converting esters to aldehydes. | Requires strict temperature control (-78 °C) to avoid over-reduction to the alcohol, sensitive to moisture.[8][9] |
| TEMPO-catalyzed Oxidation | 5-chloro-1-pentanol | TEMPO, NaOCl | High | Catalytic use of TEMPO, uses inexpensive bleach as the terminal oxidant, mild conditions.[11] | Can be sensitive to pH, may require optimization of catalyst and co-oxidant loading. |
Experimental Protocols
Protocol 1: Swern Oxidation of 5-chloro-1-pentanol
This protocol is a general procedure and may require optimization.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
5-chloro-1-pentanol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of 5-chloro-1-pentanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Slowly add triethylamine (5.0 equivalents) dropwise. A thick white precipitate will form. Stir the mixture for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: DIBAL-H Reduction of Methyl 5-chloropentanoate[10]
Materials:
-
Methyl 5-chloropentanoate
-
Diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) (1 M solution)
-
Anhydrous toluene
-
6N Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a flame-dried, argon-purged flask, dissolve methyl 5-chloropentanoate (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1 M solution of DIBAL-H in toluene (1.27 equivalents) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.
-
Allow the mixture to gradually warm to room temperature.
-
Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Wash the organic layer twice with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and partially evaporate the solvent under reduced pressure to yield this compound. The product is often used in the next step without further purification.[10]
Mandatory Visualization
Caption: Experimental workflow for the Swern oxidation of 5-chloro-1-pentanol.
Caption: Logical troubleshooting guide for diagnosing low yields in this compound synthesis.
References
- 1. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Side Reactions in the Oxidation of 5-Chloro-1-pentanol
Welcome to the Technical Support Center for the oxidation of 5-chloro-1-pentanol (B147386). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during this crucial synthetic step. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides, complete with detailed experimental protocols and data summaries to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the oxidation of 5-chloro-1-pentanol?
A1: The oxidation of 5-chloro-1-pentanol to the desired product, 5-chloropentanal, is often accompanied by two major side reactions:
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Over-oxidation: The initially formed this compound can be further oxidized to 5-chloropentanoic acid, particularly when using strong oxidizing agents in the presence of water.[1][2]
-
Intramolecular Cyclization: Under certain conditions, especially basic or even neutral to slightly acidic media, the starting material or the intermediate alkoxide can undergo an intramolecular Williamson ether synthesis to form tetrahydropyran (B127337) (THP).[3][4][5][6]
A secondary side reaction can also occur:
-
Lactonization: If 5-chloropentanoic acid is formed, it can subsequently undergo intramolecular esterification to yield δ-valerolactone.
Q2: How does the choice of oxidizing agent influence the formation of side products?
A2: The choice of oxidizing agent is critical in controlling the product distribution.
-
Strong Oxidizing Agents (e.g., Jones Reagent - CrO₃/H₂SO₄): These reagents readily oxidize primary alcohols to carboxylic acids.[1] Therefore, significant formation of 5-chloropentanoic acid is expected. The aqueous acidic conditions of the Jones oxidation can also promote the formation of the aldehyde hydrate, which is readily oxidized further.[1]
-
Mild Oxidizing Agents (e.g., PCC, TEMPO, Swern Oxidation): These reagents are designed to selectively oxidize primary alcohols to aldehydes and are less likely to cause over-oxidation to the carboxylic acid, especially under anhydrous conditions.[6] However, the reaction conditions for some of these oxidations can influence the extent of intramolecular cyclization. For instance, the basic conditions of a Swern oxidation can promote the formation of tetrahydropyran.[6]
Q3: What is the mechanism of tetrahydropyran (THP) formation, and how can it be minimized?
A3: Tetrahydropyran is formed via an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis. The alcohol's hydroxyl group, or more readily, the corresponding alkoxide, acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This side reaction is particularly favored when a base is present to deprotonate the alcohol.
To minimize THP formation:
-
Avoid Basic Conditions: If possible, choose an oxidation method that does not employ strong bases.
-
Use Anhydrous Conditions: Water can act as a base, so performing the reaction under strictly anhydrous conditions can help.
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of this side reaction.
-
Choose a Fast Oxidation: An oxidizing agent that rapidly converts the alcohol to the aldehyde may outcompete the slower cyclization reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and significant formation of 5-chloropentanoic acid. | Use of a strong oxidizing agent (e.g., Jones reagent). Presence of water in the reaction mixture. | Switch to a milder oxidizing agent such as Pyridinium (B92312) Chlorochromate (PCC), a TEMPO-based system, or a Swern oxidation. Ensure all reagents and glassware are thoroughly dried before use. |
| Significant formation of tetrahydropyran (THP) as a byproduct. | Reaction conditions are too basic. High reaction temperature. Prolonged reaction time. | If using a Swern oxidation, ensure the triethylamine (B128534) is added at a low temperature and that the reaction is quenched promptly upon completion. Consider switching to a mildly acidic or neutral oxidation method like PCC. Running the reaction at a lower temperature may also disfavor the cyclization. |
| Presence of δ-valerolactone in the product mixture. | This is a secondary byproduct resulting from the formation of 5-chloropentanoic acid. | Focus on preventing the initial over-oxidation to the carboxylic acid by employing milder, anhydrous oxidation conditions. |
| Reaction is sluggish or does not go to completion. | Inactive oxidizing agent. Low reaction temperature. | Use a fresh batch of the oxidizing agent. For some oxidations, a slight increase in temperature might be necessary, but this should be done cautiously to avoid promoting side reactions. |
Product Distribution Overview
While specific yields can vary based on the precise reaction conditions, the choice of oxidant generally dictates the major product.
| Oxidation Method | Expected Major Product | Key Potential Side Products | General Yield Range (Desired Product) |
| Jones Oxidation | 5-Chloropentanoic Acid | This compound, δ-Valerolactone | Low to moderate for aldehyde |
| PCC Oxidation | This compound | 5-Chloropentanoic Acid (minor), Tetrahydropyran | Moderate to high |
| TEMPO-mediated Oxidation | This compound | 5-Chloropentanoic Acid (minor), Tetrahydropyran | High |
| Swern Oxidation | This compound | Tetrahydropyran, Methylthiomethyl ether (if temperature is not controlled) | High |
Note: Specific yield data for the oxidation of 5-chloro-1-pentanol is not widely published in comparative studies. The yield ranges are based on the general selectivity of these reagents.
Experimental Protocols
Oxidation with Pyridinium Chlorochromate (PCC)
This method is suitable for the small-scale synthesis of this compound with minimal over-oxidation.
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and celite in anhydrous dichloromethane (B109758) (CH₂Cl₂), add a solution of 5-chloro-1-pentanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
TEMPO-mediated Oxidation
This catalytic method is known for its high selectivity for the aldehyde.
Procedure:
-
To a vigorously stirred biphasic mixture of 5-chloro-1-pentanol (1 equivalent) in dichloromethane (CH₂Cl₂) and an aqueous solution of sodium bicarbonate (to maintain a pH of ~9), add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).
-
Cool the mixture to 0°C and add a solution of sodium hypochlorite (B82951) (NaOCl, 1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Swern Oxidation
This method is highly effective for aldehyde synthesis but requires careful temperature control.
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78°C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in CH₂Cl₂ dropwise, ensuring the temperature remains below -60°C.
-
After stirring for 15 minutes, add a solution of 5-chloro-1-pentanol (1 equivalent) in CH₂Cl₂ dropwise, again maintaining the temperature below -60°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add triethylamine (5 equivalents) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the key transformations.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 6. Swern Oxidation [organic-chemistry.org]
Preventing polymerization of 5-Chloropentanal during storage
This technical support center provides guidance on the proper storage and handling of 5-chloropentanal to prevent polymerization and ensure its stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For optimal stability, this compound should be stored at temperatures between 2-8°C for short-term use.[1] For long-term storage, it is recommended to store it in a freezer at or below -20°C under an inert atmosphere.[2][3][4]
Q2: What type of container should I use to store this compound?
It is best to store this compound in a tightly sealed amber glass container to protect it from light and moisture, which can contribute to its degradation.[1]
Q3: What are the visible signs of this compound polymerization?
Polymerization of this compound can be identified by a noticeable increase in viscosity, the formation of a solid precipitate, or the liquid turning cloudy.
Q4: How can I prevent the polymerization of this compound during storage?
To prevent polymerization, it is crucial to adhere to the recommended storage conditions, which include low temperatures (2-8°C or -20°C), protection from light and moisture, and storage under an inert atmosphere.[1][2][4] The use of chemical inhibitors can also be effective, although specific inhibitors for this compound are not extensively documented. General aldehyde polymerization inhibitors include compounds like hydroquinone (B1673460) and N-alkylhydroxylamines.[5]
Q5: Can I use this compound that has started to polymerize?
It is generally not recommended to use polymerized this compound as the purity is compromised, which can affect experimental outcomes. In some cases, depolymerization may be possible, but this can be a complex process.
Q6: Is it true that this compound is often used immediately after synthesis?
Yes, due to its inherent instability, this compound is often synthesized and used directly in subsequent reactions without extensive purification and storage.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Cloudiness or solid formation in the liquid | Polymerization has occurred. | If the polymerization is minor, consider attempting depolymerization (see experimental protocols). For significant polymerization, proper disposal is recommended. |
| Improper storage (e.g., elevated temperature, exposure to air/moisture). | Always store at recommended low temperatures under an inert atmosphere. | |
| Decreased purity observed in analysis (e.g., GC, NMR) | Onset of polymerization or other degradation pathways. | Review storage conditions. If the compound is old, it may need to be replaced. |
| Contamination. | Ensure proper handling procedures to avoid introducing contaminants that can catalyze polymerization. | |
| Inconsistent experimental results | Use of partially polymerized this compound. | Use fresh or properly stored this compound. Confirm purity before use. |
Experimental Protocols
Protocol 1: General Storage of this compound
-
Upon receipt or synthesis, transfer the this compound to a clean, dry, amber glass vial.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes.
-
Tightly seal the vial with a cap that has a chemically resistant liner.
-
For short-term storage (up to a few weeks), place the vial in a refrigerator at 2-8°C.[1]
-
For long-term storage, place the vial in a freezer at -20°C.[2][4]
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the aldehyde.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Reference(s) |
| Temperature | 2-8°C (Short-term) | Minimizes polymerization and degradation. | [1] |
| ≤ -20°C (Long-term) | Enhances long-term stability. | [2][3][4] | |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and moisture exposure. | [2][3][4] |
| Container | Tightly sealed amber glass | Protects from light and prevents entry of air/moisture. | [1] |
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
References
- 1. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 2. This compound|20074-80-0|lookchem [lookchem.com]
- 3. This compound [chembk.com]
- 4. This compound | 20074-80-0 [chemicalbook.com]
- 5. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 6. This compound | 20074-80-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Chloropentanal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropentanal. Our aim is to help you overcome common challenges encountered during the purification of this reactive aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a reactive aliphatic aldehyde, making its purification challenging. The primary difficulties include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-chloropentanoic acid), especially when exposed to air.[1]
-
Polymerization/Aldol (B89426) Condensation: Under basic or, in some cases, acidic conditions, aldehydes can undergo self-condensation reactions.[1]
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Instability on Standard Media: It can degrade on acidic chromatography media like silica (B1680970) gel.[1][2]
-
Thermal Instability: The compound may decompose at elevated temperatures, making high-temperature distillation problematic.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][5] It is best kept at low temperatures, ideally in a freezer at or below -20°C.[4][5] The compound is also sensitive to moisture and heat.[6]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include:
-
5-Chloropentanoic acid: From oxidation of the aldehyde.
-
Unreacted starting materials: Such as 5-chloro-1-pentanol (B147386) if prepared by oxidation.
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Polymeric byproducts: From aldol condensation reactions.
-
Solvent residues: From the reaction or initial extraction steps.
Q4: Can I purify this compound by distillation?
A4: Vacuum distillation can be a viable method for purifying this compound, which has a boiling point of approximately 172°C at atmospheric pressure.[4][5] However, given that it can decompose at temperatures above 150°C, high vacuum is necessary to lower the boiling point and minimize thermal degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery after purification | Oxidation: Exposure to air during workup or purification has converted the aldehyde to 5-chloropentanoic acid. | Work under an inert atmosphere (nitrogen or argon) whenever possible. Use degassed solvents for extractions and chromatography.[1] |
| Aldol Condensation: Exposure to basic conditions during workup has led to polymerization. | Avoid strongly basic conditions. If a basic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.[1] | |
| Degradation on Silica Gel: The acidic nature of silica gel is causing the aldehyde to decompose during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (B128534) (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina (B75360).[7] | |
| Product is contaminated with a more polar impurity | Oxidation to Carboxylic Acid: The polar impurity is likely 5-chloropentanoic acid. | Wash the crude product with a mild basic solution like saturated sodium bicarbonate to extract the acidic impurity.[1] |
| Streaking or tailing on TLC/Column Chromatography | Strong interaction with silica gel: The polar aldehyde group is interacting strongly with the acidic silanol (B1196071) groups. | Use a less polar solvent system initially. Consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase.[7] |
| Bisulfite adduct for purification will not precipitate | Adduct Solubility: The bisulfite adduct of lower molecular weight aldehydes, such as this compound, can be soluble in the reaction mixture. | Instead of filtration, use liquid-liquid extraction to isolate the adduct in the aqueous phase. Proceed with washing the organic layer to remove impurities, then regenerate the aldehyde from the aqueous layer.[8][9] |
Quantitative Data Summary
The following table summarizes potential product loss during the purification of aldehydes due to common degradation pathways. Note that these are illustrative values and can vary based on specific experimental conditions.
| Degradation Pathway | Potential Product Loss (%) | Key Contributing Factors |
| Oxidation to Carboxylic Acid | 10-50% | Exposure to air, non-neutral pH[1] |
| Aldol Condensation | 5-30% | Basic conditions during workup and purification[1] |
| Degradation on Silica Gel | 10-40% | Acidic nature of standard silica gel[1] |
| Losses during Aqueous Extraction | 5-20% | Incomplete phase separation, emulsion formation |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method is effective for separating aldehydes from non-carbonyl-containing impurities.
1. Adduct Formation:
- Dissolve the crude this compound in a water-miscible solvent such as methanol (B129727) or THF.[1]
- Transfer the solution to a separatory funnel.
- Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for several minutes.[1][8]
2. Extraction of Impurities:
- Add a non-polar organic solvent (e.g., hexanes or diethyl ether) and additional water.[1]
- Shake the funnel and allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[9]
- Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.
3. Regeneration of this compound:
- To the isolated aqueous layer containing the bisulfite adduct, add a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).[8]
- While stirring, slowly add a base, such as 10M sodium hydroxide (B78521) (NaOH), until the pH of the aqueous layer is strongly basic (pH > 12).[8][9] This will reverse the reaction and regenerate the free aldehyde.
- Extract the regenerated this compound into the organic layer.
- Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This protocol minimizes degradation of the aldehyde on the stationary phase.
1. Preparation of Deactivated Silica:
- Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane (B92381) and diethyl ether).
- Add a small amount of triethylamine (approximately 0.5-1% of the total solvent volume) to the slurry and mix well.
2. Column Packing and Elution:
- Pack a chromatography column with the deactivated silica slurry.
- Dissolve the crude this compound in a minimal amount of the eluent.
- Load the sample onto the column and elute with the triethylamine-containing solvent system, starting with a low polarity (e.g., 97:3 hexane:diethyl ether) and gradually increasing the polarity if necessary.[2]
- Collect fractions and analyze them by TLC to identify those containing the purified product.
3. Post-Chromatography Workup:
- Combine the pure fractions and remove the solvent under reduced pressure.
- To remove the triethylamine, the residue can be dissolved in a suitable solvent and washed with a dilute acid solution (e.g., 1% HCl), followed by a water and brine wash. Dry the organic layer and remove the solvent.
Visualizations
Caption: Purification workflow using bisulfite adduct formation.
Caption: Common degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 4. This compound|20074-80-0|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 20074-80-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloropentanal Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 5-chloropentanal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: this compound is a bifunctional molecule containing both a reactive aldehyde and an alkyl chloride. This duality presents several challenges:
-
Self-reaction and Polymerization: The aldehyde can undergo aldol (B89426) condensation or polymerization, especially under acidic or basic conditions.
-
Intramolecular Reactions: The proximity of the electrophilic aldehyde carbon and the carbon bearing the chlorine atom can lead to intramolecular cyclization reactions.
-
Protecting Group Strategy: The presence of two reactive sites often necessitates the use of protecting groups to achieve selective transformations at one site without affecting the other.
Q2: What are the common methods for synthesizing this compound?
A2: Common synthetic routes to this compound include:
-
Oxidation of 5-chloro-1-pentanol: This is a widely used laboratory-scale method due to the commercial availability of the starting alcohol and well-established oxidation protocols.
-
Reduction of 5-chloropentanoyl chloride or its corresponding ester: Reagents like diisobutylaluminium hydride (DIBAL-H) can be used for this transformation.
-
Direct chlorination of pentanal: This method requires careful control of reaction conditions to avoid over-chlorination and other side reactions.
Q3: When is a protecting group necessary for the aldehyde functionality of this compound?
A3: A protecting group for the aldehyde is crucial when performing reactions that are incompatible with this functional group. For example:
-
Grignard Reactions: Grignard reagents are strong nucleophiles and bases that will react with the aldehyde. To perform a Grignard reaction at a different site or use a Grignard reagent derived from this compound, the aldehyde must be protected, typically as an acetal (B89532).[1][2]
-
Wittig and Horner-Wadsworth-Emmons Reactions: While these reactions target the aldehyde, if other transformations are required on the molecule first, protection is necessary to prevent premature olefination.
-
Reactions requiring strong basic conditions: The aldehyde can undergo undesired reactions in the presence of strong bases.
Troubleshooting Guides
Intramolecular Cyclization to Piperidine (B6355638) Derivatives
Q: My intramolecular cyclization of a this compound derivative with a primary amine is giving low yields. What are the possible causes and solutions?
A: Low yields in the synthesis of piperidine derivatives from this compound precursors can be attributed to several factors. Here's a troubleshooting guide:
| Potential Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. |
| Low catalyst loading or inactive catalyst. | Increase the catalyst loading. If using a solid-supported catalyst, ensure it has not been deactivated. | |
| Side Reactions | Intermolecular polymerization: The aldehyde reacts with the amine of another molecule. | Use high dilution conditions to favor the intramolecular reaction. |
| Formation of by-products: This can include the formation of linear alkenes. | A competitive process between radical rebound and 1,5-H-transfer may be occurring. Consider using a different catalyst system, such as a cobalt(II) catalyst, which has been shown to be effective for radical intramolecular cyclizations.[1] | |
| Over-oxidation: If the reaction is performed under oxidative conditions. | Ensure the reaction is carried out under an inert atmosphere. | |
| Poor Starting Material Quality | Impurities in the this compound derivative or the amine. | Purify the starting materials before the reaction. |
Experimental Workflow for Piperidine Synthesis
Grignard Reaction with this compound Derivatives
Q: I am attempting a Grignard reaction with a this compound derivative and observing multiple products and low yield of the desired alcohol. What is going wrong?
A: Grignard reactions with halo-aldehydes are notoriously tricky. The primary issue is the incompatibility of the highly nucleophilic and basic Grignard reagent with the electrophilic aldehyde.
Troubleshooting Decision Tree
Common Side Reactions in Grignard Reactions with Aldehydes [3]
| Side Reaction | Description | Mitigation Strategy |
| Enolization | The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde to form an enolate. | Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature. |
| Reduction | A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. | This is more common with sterically hindered ketones and aldehydes. Use a Grignard reagent without β-hydrogens if possible. |
| Wurtz Coupling | The Grignard reagent can react with the alkyl chloride of another molecule. | This is more likely if the Grignard reagent is formed in situ from a halo-aldehyde. Use of a protecting group is the best solution. |
Reductive Amination of this compound
Q: My reductive amination of this compound with a primary amine is incomplete and I'm isolating the imine intermediate. How can I drive the reaction to completion?
A: Incomplete reduction is a common issue in reductive aminations. The choice of reducing agent and reaction conditions are critical.
| Potential Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | The reducing agent is not potent enough to reduce the imine. | Sodium borohydride (B1222165) (NaBH₄) can sometimes be insufficient. Consider using a more reactive reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| pH is not optimal: Imine formation is often favored under slightly acidic conditions, but the reducing agent may have a different optimal pH. | If using NaBH₃CN, the reaction is typically run at a pH of 6-7 to favor the formation of the iminium ion, which is more readily reduced. | |
| Premature reduction of the aldehyde: The reducing agent reduces the aldehyde before it can form the imine. | Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. STAB is a good choice for this. Alternatively, a two-step, one-pot procedure where the imine is formed first, followed by the addition of the reducing agent can be effective. | |
| Side Reactions | Over-alkylation: The desired secondary amine product reacts with another molecule of this compound to form a tertiary amine. | Use an excess of the primary amine to shift the equilibrium towards the formation of the secondary amine. |
Optimized Conditions for Reductive Amination [4][5][6]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for imines over aldehydes. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective for reducing iminium ions at controlled pH. | |
| H₂ with a metal catalyst (e.g., Pd/C, Raney Ni) | "Green" and effective, but may require higher pressure and temperature. | |
| Solvent | Methanol, Ethanol, Dichloromethane | Should be chosen based on the solubility of the reactants and compatibility with the reducing agent. |
| Temperature | Room temperature to 50 °C | Higher temperatures can lead to side reactions. |
| Catalyst (if applicable) | A variety of catalysts can be used, including those based on iron, cobalt, and rhodium. | Catalyst choice can influence yield and selectivity. For example, an iron catalyst has been shown to be effective for the reductive amination of various aldehydes and ketones.[6] |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q: I am getting a mixture of E/Z isomers in my Wittig/HWE reaction with a this compound derivative. How can I improve the stereoselectivity?
A: The stereochemical outcome of olefination reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) carbanion.
-
Wittig Reaction:
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
The HWE reaction almost always produces the (E)-alkene with high selectivity.[7][9][10]
-
The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be used to obtain the (Z)-alkene.[9]
-
Troubleshooting Stereoselectivity
| Problem | Possible Cause | Recommended Solution |
| Low E/Z Selectivity | Inappropriate ylide/phosphonate: The electronic nature of the ylide or phosphonate is not suitable for the desired stereoisomer. | For (E)-alkenes, use a stabilized Wittig ylide or a standard HWE reagent. For (Z)-alkenes, use a non-stabilized Wittig ylide or the Still-Gennari modification of the HWE reaction. |
| Reaction conditions: The presence of lithium salts in Wittig reactions can decrease (Z)-selectivity. | Use salt-free ylides or sodium- or potassium-based bases for ylide generation. | |
| Low Yield | Steric hindrance: A sterically hindered aldehyde or ylide can slow down the reaction. | The HWE reaction is often more effective than the Wittig reaction for sterically hindered substrates.[10] |
| Aldehyde decomposition: Aldehydes can be prone to oxidation or polymerization. | Use freshly distilled or purified this compound derivative. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group of this compound as a cyclic acetal using ethylene (B1197577) glycol.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected this compound.
Protocol 2: Intramolecular Cyclization to form N-Benzylpiperidine
This protocol outlines the synthesis of N-benzylpiperidine from this compound and benzylamine (B48309) via reductive amination followed by intramolecular cyclization.
Materials:
-
This compound
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add benzylamine and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-benzyl-5-chloropentylamine, can be cyclized by heating in a suitable solvent with a non-nucleophilic base (e.g., potassium carbonate in acetonitrile) to yield N-benzylpiperidine.
-
Purify the final product by column chromatography.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Failed Grignard Reactions with 5-Chloropentanal
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving 5-chloropentanal. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing or giving a low yield of the desired intermolecular addition product. What are the most likely causes?
A1: The primary challenge with using this compound in a Grignard reaction is its bifunctional nature. It possesses both an aldehyde group, which is the intended site of reaction for your external Grignard reagent, and a terminal alkyl chloride. This leads to several potential competing reactions that can significantly lower the yield of your desired product.
Common Causes for Failure or Low Yield:
-
Intramolecular Cyclization: The most significant side reaction is the formation of a Grignard reagent from the this compound itself, which then rapidly undergoes an intramolecular reaction. The Grignard reagent formed at the chloride end of the molecule will attack the aldehyde group on the same molecule, leading to the formation of cyclopentanol (B49286) after acidic workup.
-
Wurtz-Type Coupling: The Grignard reagent you are adding can react with the alkyl chloride of the starting material, leading to a coupling side product.[1] This consumes your Grignard reagent and complicates purification.
-
Enolization: Grignard reagents are strong bases and can deprotonate the acidic α-protons of the aldehyde, forming an enolate.[2] This consumes the Grignard reagent and the starting material without forming the desired alcohol.
-
Standard Reaction Condition Issues: As with any Grignard reaction, failure can also be due to:
-
Presence of moisture or other protic sources (e.g., water, alcohols) in the glassware, solvent, or reagents. Grignard reagents are highly basic and will be quenched by even trace amounts of water.[3]
-
Poor quality of magnesium metal (e.g., oxidized surface).
-
Impure starting materials.
-
Q2: I suspect intramolecular cyclization is the main problem. How can I confirm this and how can I suppress it?
A2: You can often identify the formation of cyclopentanol by analyzing your crude reaction mixture using techniques like GC-MS or NMR spectroscopy and comparing the results to a known standard of cyclopentanol.
To suppress this intramolecular side reaction, you need to favor the intermolecular addition of your external Grignard reagent. This can be achieved by modifying the reaction conditions to either prevent the formation of the Grignard reagent from this compound or to ensure the external Grignard reagent reacts faster.
Strategies to Minimize Intramolecular Cyclization:
-
Low-Temperature Reaction: Performing the reaction at very low temperatures (e.g., -78 °C) can significantly slow down the rate of intramolecular cyclization. The formation of the Grignard reagent from the alkyl chloride is less favorable at lower temperatures.
-
Barbier Reaction Conditions: Instead of pre-forming the Grignard reagent, you can perform the reaction under Barbier conditions.[4][5] In this one-pot procedure, the alkyl halide, the aldehyde (this compound), and the metal (e.g., magnesium, zinc, indium) are all present in the reaction mixture.[4][5] The organometallic species is generated in situ and reacts immediately with the aldehyde, which can favor the intermolecular reaction, especially if the external alkyl halide is more reactive than the internal chloride.[4]
-
Use of Highly Reactive Magnesium: Using highly reactive magnesium, such as Rieke magnesium, can allow for the formation of the Grignard reagent at lower temperatures, which can help to suppress side reactions.[1][6]
Q3: What are the other common side products I should look out for?
A3: Besides cyclopentanol, other potential side products include:
-
Wurtz Coupling Product: This is formed from the reaction of your Grignard reagent (R-MgX) with the starting this compound (Cl-(CH₂)₄-CHO) to give R-(CH₂)₄-CHO, or with unreacted alkyl halide to give R-R.[1]
-
Enolization Product: The enolate of this compound can be formed, which upon workup will revert to the starting aldehyde.
-
Reduction Product: If your Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol (5-chloro-1-pentanol) via a Meerwein-Ponndorf-Verley-type reduction.[2]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide addresses situations where the desired intermolecular addition product is obtained in very low yield or not at all.
| Symptom | Possible Cause | Recommended Action |
| No reaction observed (magnesium remains unreacted, no color change). | Poor initiation of Grignard reagent formation. | Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere. Ensure all reagents and solvents are strictly anhydrous. |
| Reaction starts, but the main product is cyclopentanol. | Intramolecular cyclization is the dominant pathway. | Switch to low-temperature Grignard conditions (-78 °C) or Barbier reaction conditions. |
| A complex mixture of products is obtained. | Multiple side reactions are occurring (Wurtz coupling, enolization, etc.). | In addition to low temperature, try slow, controlled addition of the Grignard reagent to the aldehyde solution to maintain a low concentration of the Grignard reagent. The use of additives like cerium(III) chloride can sometimes suppress enolization. |
| The starting aldehyde is recovered. | Grignard reagent was quenched or enolization occurred. | Ensure rigorously anhydrous conditions. Consider using a less sterically hindered Grignard reagent or adding CeCl₃ to the reaction mixture before the Grignard reagent. |
Experimental Protocols
Protocol 1: Low-Temperature Grignard Addition to this compound
This protocol is designed to favor intermolecular addition by running the reaction at a very low temperature.
Materials:
-
This compound
-
Grignard reagent of choice (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnesium turnings (if preparing Grignard in situ)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reaction Mixture: To the flask, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 eq) dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature at -78 °C.
-
Reaction Time: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: While still at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Barbier Reaction with this compound
This one-pot protocol generates the organometallic reagent in the presence of the aldehyde, which can favor intermolecular coupling.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., Bromobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
A crystal of iodine (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.5 eq).
-
Initiation: Add a small crystal of iodine and a few drops of the alkyl/aryl halide.
-
Reaction Mixture: Once the reaction initiates (indicated by a color change and gentle reflux), add a solution of this compound (1.0 eq) and the remaining alkyl/aryl halide (1.2 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Reaction Time: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours until the starting materials are consumed (monitor by TLC or GC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Grignard reactions with this compound.
Competing Reaction Pathways
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Technical Support Center: Analysis of 5-Chloropentanal by NMR
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-chloropentanal in their work. It provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can I identify them by ¹H NMR?
A1: Common impurities in this compound often arise from its synthesis and storage. These can include unreacted starting materials, over-oxidation or under-reduction products, and residual solvents. Key impurities to look for are:
-
5-Chloro-1-pentanol: The precursor in oxidation reactions. Its presence is indicated by a characteristic triplet around 3.6 ppm corresponding to the alcohol methylene (B1212753) group (-CH₂OH).
-
5-Chloropentanoic acid: An over-oxidation product. Look for a broadened singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, though its chemical shift can be highly variable and it may undergo exchange with residual water. The methylene group alpha to the carbonyl will appear around 2.4 ppm.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., dichloromethane, diethyl ether, toluene) are common contaminants. Their identification can be confirmed by comparing the observed signals with published chemical shift tables for common laboratory solvents.[1][2][3][4]
-
Water: The presence of water is indicated by a broad singlet, the chemical shift of which is dependent on the solvent, concentration, and temperature.
Q2: How can I distinguish the aldehyde proton of this compound from other signals in the ¹H NMR spectrum?
A2: The aldehyde proton of this compound has a very characteristic chemical shift in the downfield region of the ¹H NMR spectrum, typically between 9.5 and 10.0 ppm.[5][6][7][8][9] This region usually has few other signals, making the aldehyde proton a distinct marker for the target compound. It will appear as a triplet due to coupling with the adjacent methylene group.
Q3: What are some typical side products from the synthesis of this compound that I should be aware of?
A3: The impurities can vary depending on the synthetic route:
-
From Oxidation of 5-Chloro-1-pentanol (e.g., Swern Oxidation): Besides the over-oxidation product (5-chloropentanoic acid), you might find byproducts from the reagents used. For a Swern oxidation, the most notable byproduct is dimethyl sulfide (B99878) ((CH₃)₂S), which has a characteristic singlet in the ¹H NMR spectrum around 2.1 ppm.[10][11][12]
-
From Reduction of a 5-Chloropentanoyl Derivative (e.g., DIBAL-H reduction of an ester): Incomplete reduction can leave the starting ester as an impurity. Over-reduction can lead to the formation of 5-chloro-1-pentanol.[13][14][15][16][17]
Troubleshooting Guide
Problem: I see a broad singlet in my ¹H NMR spectrum that I cannot identify.
-
Possible Cause: This is often due to the presence of water or an exchangeable proton like a carboxylic acid.
-
Troubleshooting Step: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad singlet disappears or significantly diminishes, it confirms the presence of an exchangeable proton (like water or a carboxylic acid).
Problem: My baseline is distorted, and the peak shapes are poor.
-
Possible Cause: The sample concentration might be too high, or there could be solid particles in the NMR tube.
-
Troubleshooting Step: Ensure your sample is fully dissolved.[18][19][20][21][22] If there are suspended solids, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to a clean NMR tube. If the concentration is too high, dilute the sample.
Problem: I have multiple signals in the aliphatic region that I can't assign to this compound.
-
Possible Cause: These could be from residual solvents used during the synthesis or purification, or from other aliphatic impurities.
-
Troubleshooting Step:
-
Refer to the table of common impurities and their expected chemical shifts (Table 1).
-
Consult published ¹H and ¹³C NMR chemical shift data for common laboratory solvents.[1][2][3][4]
-
If possible, run a 2D NMR experiment like COSY to establish correlations between protons and help in identifying the spin systems of the impurities.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Common Impurities in CDCl₃
| Compound | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| This compound | -CHO | ~9.77 | t | ~202 |
| -CH₂-CHO | ~2.45 | dt | ~44 | |
| -CH₂-CH₂Cl | ~1.85 | p | ~23 | |
| Cl-CH₂- | ~3.55 | t | ~45 | |
| Cl-CH₂-CH₂- | ~1.75 | p | ~32 | |
| 5-Chloro-1-pentanol [23][24][25][26] | -CH₂-OH | ~3.65 | t | ~62 |
| -CH₂-CH₂OH | ~1.58 | p | ~32 | |
| -CH₂-CH₂Cl | ~1.80 | p | ~23 | |
| Cl-CH₂- | ~3.54 | t | ~45 | |
| Cl-CH₂-CH₂- | ~1.45 | p | ~32 | |
| 5-Chloropentanoic acid [27][28][29] | -COOH | >10 (broad) | s | ~179 |
| -CH₂-COOH | ~2.40 | t | ~33 | |
| -CH₂-CH₂Cl | ~1.82 | p | ~23 | |
| Cl-CH₂- | ~3.57 | t | ~44 | |
| Cl-CH₂-CH₂- | ~1.75 | p | ~32 | |
| Dimethyl Sulfide | -S-CH₃ | ~2.1 | s | ~20 |
Note: Chemical shifts are approximate and can vary depending on concentration, temperature, and the specific batch of deuterated solvent.
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a good first choice as it is a common solvent for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be briefly sonicated.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool into a clean NMR tube.[21]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: The sample is now ready for NMR analysis.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fiveable.me [fiveable.me]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. proprep.com [proprep.com]
- 16. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 23. Page loading... [wap.guidechem.com]
- 24. 5-Chloropentanol(5259-98-3) 1H NMR [m.chemicalbook.com]
- 25. 5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. 5-Chlorovaleric acid | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 5-Chloropentanoic acid, cyclopentyl ester | C10H17ClO2 | CID 544313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Overcoming Low Yields in Reductive Amination of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reductive amination of 5-chloropentanal. The information is presented in a practical question-and-answer format to directly assist with experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can lead to low yields and other complications during the reductive amination of this compound.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in the reductive amination of this compound can stem from several factors. The most common culprits include:
-
Side Reactions: The bifunctional nature of this compound makes it susceptible to side reactions. The primary competing reaction is often the intramolecular cyclization of the intermediate N-(5-chloropentyl)imine, which can lead to the formation of N-substituted piperidines.
-
Aldehyde Instability: Aldehydes, including this compound, can be prone to self-condensation (aldol reaction) or oxidation, especially under basic or non-inert conditions.
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, solvent, and the choice of reducing agent play a critical role in the reaction's success.[1]
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine, leading to incomplete conversion.[2]
-
Reduction of the Aldehyde: Strong reducing agents can reduce the starting aldehyde to the corresponding alcohol (5-chloropentanol), consuming the starting material.[3]
Q2: I suspect intramolecular cyclization is occurring. How can I confirm this and how can I minimize it?
Intramolecular cyclization is a significant challenge due to the chloro- functionality in the substrate.
-
Confirmation: The primary cyclization product is an N-substituted piperidine (B6355638). You can confirm its presence using standard analytical techniques such as:
-
Mass Spectrometry (MS): Look for a molecular ion corresponding to the mass of the cyclized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the piperidine ring will have characteristic shifts and coupling patterns distinct from the linear product.
-
-
Minimization Strategies:
-
Choice of Amine: Bulky primary amines can sterically hinder the intramolecular cyclization.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the cyclization reaction, which often has a higher activation energy than the desired intermolecular reaction.
-
One-Pot vs. Stepwise Procedure: A stepwise procedure where the imine is formed first, followed by rapid reduction, can sometimes minimize the time the imine is available to cyclize.[4] However, for some substrates, a one-pot reaction with a mild and selective reducing agent is preferred.[5]
-
Amine Equivalents: Using a slight excess of the amine can help to drive the intermolecular reaction forward.
-
Q3: Which reducing agent is best for the reductive amination of this compound?
The choice of reducing agent is critical for selectivity and yield.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3): This is often the reagent of choice for reductive aminations.[4][6] It is a mild and selective reducing agent that is particularly effective for reacting with the protonated imine (iminium ion) intermediate over the starting aldehyde.[2][7] It performs well in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[4]
-
Sodium Cyanoborohydride (NaBH3CN): This is another selective reducing agent that is effective under mildly acidic conditions (pH 5-6).[1][8] At this pH, the imine is readily protonated and reduced, while the aldehyde is less reactive towards the hydride. However, NaBH3CN is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[9]
-
Sodium Borohydride (B1222165) (NaBH4): While a powerful and inexpensive reducing agent, NaBH4 is less selective and can readily reduce the starting aldehyde.[3][10] If using NaBH4, it is often best to perform the reaction in a stepwise manner, where the imine is pre-formed before the addition of the reducing agent.[4]
Q4: What is the optimal pH for this reaction?
The pH of the reaction is a crucial parameter. The reaction is typically carried out under mildly acidic conditions (pH 5-7).[1]
-
Acidic Conditions (pH < 5): While acid catalyzes imine formation, a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic and halting the initial step of the reaction.
-
Neutral to Slightly Basic Conditions (pH > 7): Imine formation can be slow at higher pH values, and the risk of aldehyde self-condensation increases.
A common practice is to use a weak acid, such as acetic acid, as a catalyst.[9]
Q5: My product is difficult to purify. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted starting materials and side products.
-
Acid-Base Extraction: The basicity of the desired amine product can be exploited for purification.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), DCM).
-
Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.
-
The unreacted aldehyde and other non-basic impurities will remain in the organic layer.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica (B1680970) gel column chromatography is a standard method for purifying amines. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine (B128534) to prevent the amine from streaking on the acidic silica gel) is typically used.
Data Presentation
The following table summarizes typical yields for the reductive amination of aldehydes with various amines under different conditions, providing a comparative overview.
| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH(OAc)3 | DCE | None | 96 | J. Org. Chem. 1996, 61, 3849-3862 |
| Cyclohexanecarboxaldehyde | Morpholine | NaBH(OAc)3 | THF | Acetic Acid | 95 | J. Org. Chem. 1996, 61, 3849-3862 |
| Benzaldehyde | Aniline (B41778) | H2, Pd/C | Methanol (B129727) | None | High | Org. Process Res. Dev. 2000, 4, 594-595 |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)3 | THF | Sodium Acetate, Acetic Acid | 77 | TCI Practical Example |
| Cyclohexanone | Benzylamine | H2, Au/CeO2/TiO2 | Toluene | None | 79 | Top. Catal. (2019) 62:849–858 |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with a Primary Amine using Sodium Triacetoxyborohydride (General Procedure)
This protocol is a general guideline and may require optimization for specific amines.
-
Imine Formation:
-
To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2-0.5 M), add the primary amine (1.0-1.2 equivalents).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The progress can be monitored by TLC or GC-MS.
-
-
Reduction:
-
To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.3-1.5 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS until the imine intermediate is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a suitable eluent system, often containing a small percentage of triethylamine) to afford the desired N-substituted-5-chloropentylamine.
-
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This method is useful when using a less selective but more economical reducing agent.
-
Imine Formation:
-
Dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a protic solvent like methanol or ethanol (B145695) (0.2-0.5 M).
-
Stir the mixture at room temperature for 1-3 hours. The formation of the imine can be facilitated by the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO4). Monitor the reaction by TLC or NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.1-1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring for the disappearance of the imine.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
-
Visualizations
References
- 1. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing 5-Chloropentanal in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of 5-chloropentanal during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that contribute to its volatility?
A1: this compound is a colorless to light yellow liquid with a relatively low boiling point and a noticeable vapor pressure at room temperature, which contributes to its volatility.[1][2][3][4] Key properties are summarized in the table below.
Q2: How should this compound be properly stored to minimize loss due to volatility?
A2: To minimize evaporation and maintain stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a freezer at temperatures below -20°C.[1][2][5]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a combustible liquid and may cause skin and serious eye irritation.[6][7] Inhalation of its vapors may cause respiratory irritation.[6][7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Q4: Can this compound degrade during storage? If so, what are the common degradation pathways?
A4: Aldehydes, in general, are susceptible to degradation through oxidation to carboxylic acids, polymerization, and aldol (B89426) condensation reactions.[9][10][11] Storing this compound under an inert atmosphere and at low temperatures helps to minimize these degradation pathways.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its volatility.
Issue 1: Inconsistent or Low Reaction Yields
Possible Cause: Loss of this compound due to evaporation during reagent transfer or reaction setup.
Solution:
-
Pre-cool the solvent and reaction vessel: Before adding this compound, cool the reaction solvent and the flask to 0°C or lower using an ice bath or other cooling methods.[12][13] This will reduce the vapor pressure of the aldehyde.
-
Use appropriate transfer techniques: Employ techniques for handling air- and moisture-sensitive reagents, such as using a syringe or cannula for transfers under an inert atmosphere.[14][15][16] This minimizes exposure to the atmosphere and reduces evaporative losses.
-
Maintain a cold reaction temperature: If the reaction conditions permit, running the reaction at a lower temperature can significantly reduce the volatility of this compound.[12][17]
Issue 2: Side Product Formation
Possible Cause: Degradation of this compound before or during the reaction.
Solution:
-
Ensure an inert atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) before adding reagents to prevent oxidation.[18][19] Maintain a positive pressure of the inert gas throughout the reaction.
-
Use freshly purified this compound: If the purity is in doubt, consider purifying the aldehyde by distillation immediately before use. However, be mindful of its thermal stability.[20]
-
Consider using a stabilizer: For prolonged reactions or storage of solutions, adding a small amount of a suitable stabilizer, such as triethanolamine (B1662121) or certain phenolic compounds, might prevent polymerization and autocondensation.[9][21][22] Compatibility with the specific reaction chemistry must be verified.
Issue 3: Difficulty in Accurate Dosing
Possible Cause: The volatility of this compound makes it challenging to measure and dispense precise amounts.
Solution:
-
Gravimetric Dosing: Instead of volumetric measurement, which can be inaccurate due to evaporation, consider weighing the required amount of this compound in a sealed container.
-
Use of a Cooled Syringe: If using a syringe for transfer, pre-cool the syringe to minimize evaporation of the aldehyde within the syringe barrel.
-
Prepare a Standardized Solution: Dissolve a known weight of this compound in a cold, dry, inert solvent to a specific concentration. This solution can then be transferred and dosed more accurately by volume. Store the solution under an inert atmosphere and at a low temperature.[23][24]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H9ClO | [1][2][3] |
| Molecular Weight | 120.58 g/mol | [2][7] |
| Boiling Point | 172°C at 760 mmHg | [1][2][3][4][] |
| Flash Point | 66.8°C | [1][3][4] |
| Density | 1.006 g/cm³ | [1][3][] |
| Vapor Pressure | 1.36 mmHg at 25°C | [1][3][4] |
| Storage Temperature | Below -20°C, under inert atmosphere | [1][2][5] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Inert Atmosphere
This protocol outlines a general workflow for a reaction where this compound is a reactant, emphasizing techniques to manage its volatility.
-
Glassware Preparation:
-
Oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at 120°C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
Add the other non-volatile reactants and the dry solvent to the reaction flask via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath.[12]
-
-
Addition of this compound:
-
Transfer the required volume of this compound from its storage container to a pre-weighed, sealed vial under an inert atmosphere (e.g., in a glovebox).
-
Alternatively, use a pre-cooled, gas-tight syringe to draw the required volume of this compound.
-
Slowly add the this compound dropwise to the cooled, stirred reaction mixture.
-
-
Reaction and Work-up:
-
Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.
-
Upon completion, the reaction should be quenched at low temperature before warming to room temperature for work-up to minimize any potential volatilization of unreacted starting material.
-
Protocol 2: Synthesis of this compound via Oxidation of 5-Chloro-1-pentanol (B147386)
This protocol is an example of a synthesis where the product is the volatile aldehyde.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 5-chloro-1-pentanol in a suitable dry solvent (e.g., dichloromethane).
-
Cool the solution to the recommended temperature for the chosen oxidizing agent (e.g., -78°C for a Swern oxidation).[1]
-
-
Oxidation:
-
Slowly add the oxidizing agent (e.g., a solution of oxalyl chloride in dichloromethane, followed by dimethyl sulfoxide (B87167) (DMSO)) to the stirred alcohol solution, maintaining the low temperature.[1]
-
After the addition is complete, stir the reaction mixture for the specified time.
-
-
Quenching and Work-up:
-
Quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., triethylamine (B128534) for a Swern oxidation).[1]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Perform an aqueous work-up to extract the product. All handling of the organic extracts should be done promptly and at reduced temperatures where possible to minimize loss of the volatile product.
-
-
Purification and Storage:
Visualizations
Caption: Workflow for handling volatile this compound.
References
- 1. This compound|20074-80-0|lookchem [lookchem.com]
- 2. 20074-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 20074-80-0 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 20074-80-0 [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 9. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 10. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. radleys.com [radleys.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Low-Temperature Reactions [airproducts.com]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 21. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 22. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. This compound | 20074-80-0 [chemicalbook.com]
Technical Support Center: Long-Term Storage of 5-Chloropentanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 5-Chloropentanal. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at low temperatures, protected from light and moisture.[1] Most suppliers recommend storage in a freezer at temperatures under -20°C.[2][3][4][5] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation and degradation from exposure to air.[2][3][6][7]
Q2: I've noticed a change in the appearance or purity of my this compound over time. What could be the cause?
A2: this compound, like other aldehydes, is susceptible to several degradation pathways, especially during long-term storage. The primary causes of degradation are:
-
Oxidation: In the presence of air, aldehydes can oxidize to form the corresponding carboxylic acid, in this case, 5-chloropentanoic acid.[8] This process can be accelerated by light.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities, leading to the formation of trimers or other polymeric materials.[8][9]
-
Moisture: The presence of water can facilitate degradation reactions.
Q3: Are there any known stabilizers for this compound?
-
Tertiary Amines: Compounds like triethanolamine (B1662121) or dimethylethanolamine have been shown to be effective in preventing polymerization and autocondensation of other aldehydes.[8][9][10] They likely act by neutralizing any acidic impurities that could catalyze degradation.
-
Antioxidants: The use of antioxidants such as p-hydroxy anisole (B1667542) or di-tert-butyl-p-cresol can help to prevent oxidation.[8]
-
Acetal (B89532) Formation: Conversion of the aldehyde to a more stable propylene (B89431) glycol acetal is another potential stabilization strategy.[11] The aldehyde can be regenerated from the acetal when needed.
It is critical to note that the effectiveness and compatibility of these stabilizers with this compound would need to be experimentally determined for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased Purity/Appearance of Extra Peaks in Analysis (e.g., GC/LC) | Oxidation to 5-chloropentanoic acid or polymerization. | - Ensure storage under an inert atmosphere and at recommended low temperatures. - Consider adding a validated antioxidant or polymerization inhibitor. - Re-purify the material if necessary. |
| Change in physical appearance (e.g., color change, increased viscosity) | Polymerization or formation of degradation products. | - Discard the material if significant changes are observed, as it may impact experimental results. - For future storage, strictly adhere to recommended conditions (low temperature, inert atmosphere, protection from light). |
| Inconsistent experimental results using stored this compound | Degradation of the starting material. | - Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS, NMR) before use. - If degradation is confirmed, use a fresh batch of the compound. |
Summary of Storage Conditions
| Parameter | Recommendation | Reference |
| Temperature | Store in a freezer, under -20°C. Some sources suggest 2-8°C is also acceptable for shorter periods. | [1][2][3][5] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon). | [2][3][6][7] |
| Container | Tightly sealed, amber glass container. | [1] |
| Exposure | Protect from moisture and prolonged light exposure. | [1] |
Experimental Protocols
Protocol 1: Evaluation of Stabilizer Efficacy
This protocol outlines a general procedure to assess the effectiveness of a potential stabilizer for this compound.
1. Materials:
- This compound
- Candidate stabilizer (e.g., triethanolamine, BHT)
- Anhydrous solvent (e.g., toluene)
- Inert gas (Nitrogen or Argon)
- Multiple sealed vials
2. Procedure:
- Prepare a stock solution of this compound in the anhydrous solvent.
- Aliquot the stock solution into several vials.
- Prepare solutions of the candidate stabilizer at various concentrations.
- Add different concentrations of the stabilizer solution to the vials containing this compound. Include a control vial with no stabilizer.
- Purge the headspace of each vial with inert gas and seal tightly.
- Store the vials under desired long-term storage conditions (e.g., -20°C).
- At predetermined time points (e.g., 1, 3, 6 months), remove a vial from each condition for analysis.
3. Analysis:
- Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the purity of this compound.[12][13]
- Monitor for the appearance of degradation products and compare the purity of the stabilized samples to the control.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[14]
2. Forced Degradation:
- Subject this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[14][15] This is crucial for ensuring the method can separate the parent compound from any potential degradants.
3. Chromatographic Conditions Development:
- Column: Start with a common reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically a good starting point.
- Detection: UV detection at a wavelength where this compound has some absorbance, or Mass Spectrometry (MS) for more definitive identification.
- Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of this compound from all peaks generated during the forced degradation study.
4. Validation:
- Once developed, the method should be validated according to relevant guidelines (e.g., ICH Q2) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for evaluating stabilizer efficacy.
References
- 1. This compound; CAS No.: 20074-80-0 [chemshuttle.com]
- 2. 20074-80-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 20074-80-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound|20074-80-0|lookchem [lookchem.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. wcu.edu [wcu.edu]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 10. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 11. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-chloropentanal, a reactive aldehyde, is crucial in various stages of pharmaceutical development and chemical synthesis. Its inherent volatility and reactivity necessitate robust analytical methods for reliable monitoring and quality control. This guide provides a comprehensive comparison of two prevalent and effective analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative summary of their performance characteristics to aid in the selection of the most appropriate technique for specific analytical needs.
Method Comparison at a Glance
| Feature | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Principle | Separation of the volatile PFBHA-oxime derivative in the gas phase followed by mass-based detection and quantification. | Separation of the stable DNPH-hydrazone derivative in the liquid phase followed by quantification using UV absorbance. |
| Specificity | Very high, based on both the chromatographic retention time and the unique mass fragmentation pattern of the derivative.[1] | Good, based on the retention time and characteristic UV absorbance of the derivative. |
| Sensitivity | Excellent, particularly with selected ion monitoring (SIM) in mass spectrometry. | Good, with the potential for improvement using more sensitive detectors like a diode array detector (DAD). |
| Sample Matrix | Suitable for a wide range of matrices, including aqueous and organic samples, after appropriate extraction. | Well-established for air and water samples, but can be adapted for other matrices.[2] |
| Throughput | Moderate, with run times typically in the range of 20-30 minutes. | Can be higher, with modern UHPLC systems offering analysis times of less than 10 minutes.[3] |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Derivatization | Reaction with PFBHA to form a volatile and thermally stable oxime. | Reaction with DNPH to form a stable, UV-active hydrazone. |
Quantitative Performance Overview
The following tables summarize the typical performance characteristics for the quantification of short-chain aldehydes using the two described methods. While specific data for this compound is not extensively published, the presented values for analogous C4-C5 aldehydes provide a reliable estimate of the expected performance.
Table 1: GC-MS with PFBHA Derivatization - Performance Characteristics
| Parameter | Typical Performance for C4-C5 Aldehydes |
| Limit of Detection (LOD) | < 0.1 µg/L[4] |
| Limit of Quantification (LOQ) | < 0.5 µg/L[4] |
| Linearity (r²) | > 0.99[4] |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Table 2: HPLC-UV with DNPH Derivatization - Performance Characteristics
| Parameter | Typical Performance for C4-C5 Aldehydes |
| Limit of Detection (LOD) | 0.1 - 1 µg/L[5] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Linearity (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 90-110%[7] |
| Precision (% RSD) | < 10%[7] |
Experimental Protocols
Method 1: Quantification by GC-MS with PFBHA Derivatization
This method involves the conversion of this compound to its more volatile and thermally stable PFBHA-oxime derivative, which is then analyzed by GC-MS. The pentafluorobenzyl group significantly enhances the sensitivity of detection.[8]
Derivatization Protocol:
-
Sample Preparation: To 1 mL of the sample (or standard solution) in a glass vial, add an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the sample to approximately 4-6 using a suitable buffer.
-
Derivatization Reaction: Add an excess of a freshly prepared aqueous solution of PFBHA (e.g., 1 mg/mL).
-
Incubation: Seal the vial and incubate the reaction mixture at 60°C for 60 minutes.[8]
-
Extraction: After cooling to room temperature, add 1 mL of a suitable organic solvent (e.g., hexane (B92381) or toluene) and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying and Concentration: Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring the characteristic ions of the this compound-PFBHA derivative. A common quantifier ion for PFBHA derivatives is m/z 181.[4][8]
-
Method 2: Quantification by HPLC-UV with DNPH Derivatization
This well-established method relies on the reaction of this compound with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is strongly UV-active and can be readily quantified by HPLC-UV.[5]
Derivatization Protocol:
-
Sample Preparation: For aqueous samples, the sample can be passed through a solid-phase extraction (SPE) cartridge coated with DNPH. Alternatively, for liquid samples, an acidified solution of DNPH in acetonitrile (B52724) is added.
-
Reaction: To 1 mL of the sample (or standard solution) in a vial, add 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric or phosphoric acid).
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for 30-60 minutes.[9]
-
Analysis: The resulting solution containing the DNPH-hydrazone derivative can be directly injected into the HPLC system.
HPLC-UV Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
UV Detection: The chromatogram is monitored at the wavelength of maximum absorbance for the DNPH-hydrazone derivatives, which is typically around 360 nm.[5]
Visualized Workflows and Reactions
Caption: Experimental workflows for the quantification of this compound.
Caption: Derivatization reactions of this compound.
Conclusion
Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are robust and reliable methods for the quantification of this compound.
-
GC-MS with PFBHA derivatization is the method of choice when high specificity and sensitivity are paramount, and when the identification of unknown impurities is a potential requirement. Its ability to provide structural information through mass spectrometry is a significant advantage in complex sample matrices.
-
HPLC-UV with DNPH derivatization offers a cost-effective, high-throughput alternative that is well-suited for routine quality control applications. The method is straightforward and has been widely adopted for the analysis of aldehydes in various samples.
The selection of the optimal method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For comprehensive analysis, especially during method development and validation, a cross-validation approach using both techniques can provide the most complete and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS Analysis for 5-Chloropentanal Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of 5-Chloropentanal. Accurate purity assessment is critical in drug development and chemical synthesis, as impurities can affect a product's efficacy, safety, and stability.[1] This document outlines a detailed experimental protocol for GC-MS analysis and presents supporting data to compare its performance against alternative methods.
The Role of GC-MS in Purity Analysis
Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[2][3] For a compound like this compound, which possesses sufficient volatility, GC-MS offers high sensitivity and specificity, making it an excellent method for both quantifying the main component and identifying potential process-related impurities or degradation products.[4][5]
Experimental Protocol: GC-MS Purity Assay of this compound
This section details a standard protocol for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a stock solution of 1 mg/mL.
-
Working Standard: Prepare a working standard at a concentration of 100 µg/mL by diluting the stock solution.
-
Sample Solution: Dilute the stock solution of the test sample to the same concentration as the working standard (100 µg/mL) for analysis.
2. Instrumentation and Conditions
The following parameters can be implemented on a standard GC-MS system:
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent single quadrupole |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[2][6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2][6] |
| Injection Volume | 1.0 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
| Data Acquisition | Full Scan Mode |
3. Data Analysis
-
Purity Calculation: The purity of this compound is determined by area percent normalization. The peak area of this compound is divided by the total area of all integrated peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Unknown impurity peaks can be tentatively identified by comparing their mass spectra against the NIST mass spectral library.[7]
Below is a diagram illustrating the GC-MS workflow for this analysis.
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, a comprehensive purity assessment often benefits from orthogonal methods.[2] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are common alternatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally unstable impurities that are not amenable to GC analysis.[3] Aldehydes can be analyzed directly or after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance UV detection.[3][8]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a specific reference standard of the analyte itself.[2] It relies on comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.
The following diagram outlines the logical relationship between the synthesis of this compound and the potential impurities that may arise, which informs the choice of analytical method.
Quantitative Data Comparison
The table below summarizes the performance of GC-MS compared to HPLC and qNMR for purity analysis. The values represent typical performance metrics achievable with each technique.
| Parameter | GC-MS | HPLC (with UV Detection) | qNMR (400 MHz) |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.05% | ~0.1 - 0.5% |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3% | ~0.03 - 0.15% | ~0.3 - 1.0% |
| Precision (%RSD) | < 5%[2] | < 2%[2] | < 1%[2] |
| Accuracy | High (98-102%)[2] | High (98-102%)[2] | Very High (≥99.5%)[2] |
| Strengths | - Excellent for volatile impurities- High sensitivity & structural info (MS)[2] | - Versatile for non-volatile impurities- Robust and reproducible[3] | - Absolute purity determination- No analyte-specific standard needed[2] |
| Limitations | - Limited to thermally stable compounds- Potential for sample degradation at high temp. | - Requires chromophore for high sensitivity- Derivatization may be needed[3] | - Lower sensitivity than chromatography- Requires certified internal standard[2] |
Conclusion
GC-MS is a highly specific, sensitive, and reliable method for the purity assessment of this compound, particularly for identifying and quantifying volatile and thermally stable impurities. Its ability to provide structural information through mass spectrometry is a significant advantage for impurity profiling.
For a comprehensive quality control strategy, employing an orthogonal method like HPLC is recommended to detect non-volatile impurities. Furthermore, qNMR serves as an invaluable tool for establishing the absolute purity of a reference standard or a final product with high accuracy. The choice of methodology should be guided by the specific requirements of the analysis, the nature of potential impurities, and regulatory guidelines.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 20074-80-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Separation of 5-Chloropentanal from Process Byproducts
For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount. 5-Chloropentanal, a key building block in organic synthesis, can be contaminated with byproducts such as 5-chloro-1-pentanol (B147386) (unreacted starting material) and 5-chloropentanoic acid (over-oxidation product). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound from these critical byproducts, supported by established experimental data for analogous compounds.
Given the weak UV absorbance of short-chain aldehydes, a common and highly effective strategy is pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This process converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling sensitive UV detection around 360 nm.[1][2][3][4] This guide focuses on the comparison of reversed-phase HPLC methods for the separation of these DNPH derivatives.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC is the predominant technique for analyzing DNPH-derivatized aldehydes due to its robustness and efficiency in separating compounds based on hydrophobicity.[4][5] The following tables summarize and compare different C18 column-based methods, which are widely applicable for the separation of short-chain aldehyde-DNPH derivatives.
Table 1: Comparison of HPLC Columns and Conditions for Aldehyde-DNPH Separation
| Parameter | Method A | Method B | Method C |
| Stationary Phase | C18, 5 µm particle size | C18, 1.8 µm particle size | C18, 2.7 µm particle size |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | Water | Water | Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Acetonitrile/THF (80/20) |
| Gradient | Gradient Elution | Gradient Elution | Gradient Elution |
| Flow Rate | 1.0 - 1.5 mL/min | ~1.0 mL/min | 1.5 mL/min |
| Detection | UV at 360 nm | UV at 360 nm | UV at 360 nm |
| Reference | Based on general EPA methods | Agilent Application Note | HALO Application Note |
Table 2: Performance Comparison Based on Analogous Separations
| Performance Metric | Method A (5 µm C18) | Method B (1.8 µm C18) | Method C (C18 with THF) |
| Resolution | Good baseline separation for most common short-chain aldehydes. | Higher efficiency and improved resolution due to smaller particle size. | Enhanced selectivity, capable of resolving isomeric DNPH derivatives.[6] |
| Analysis Time | ~20-30 minutes | < 10 minutes | ~12 minutes |
| Backpressure | Lower | Significantly Higher | Moderate to High |
| Solvent Consumption | Higher due to longer run time | Lower | Moderate |
| Key Advantage | Widely available and robust. | Fast analysis and high throughput. | Superior resolution for complex mixtures. |
Separation Strategy for this compound and Byproducts
The separation of this compound-DNPH from its key byproducts relies on the significant differences in their polarity and, consequently, their retention on a reversed-phase column.
-
This compound-DNPH : Being a hydrophobic derivative, it will be well-retained on the C18 column.
-
5-Chloropentanoic Acid : This can also be derivatized with DNPH to form a 2,4-dinitrophenylhydrazide.[7][8] This derivative is also hydrophobic and will be retained on the column. However, its polarity will differ from the aldehyde derivative, allowing for chromatographic separation. The maximum absorption wavelength for the acid derivative is slightly different (around 331-334 nm), which can aid in peak identification.[7][8]
-
5-Chloro-1-pentanol : This alcohol will not react with DNPH. In its underivatized form, it is a polar molecule and will have very little retention on a C18 column with a highly aqueous mobile phase at the start of a gradient. It is expected to elute very early in the chromatogram, well-separated from the retained DNPH-derivatives.
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the separation of this compound from its byproducts.
Protocol 1: Sample Preparation and DNPH Derivatization
This protocol is a standard procedure for the derivatization of aldehydes and can be adapted for carboxylic acids with heating.[4][7][8]
-
Reagent Preparation : Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a small amount of strong acid (e.g., sulfuric or hydrochloric acid).
-
Sample Preparation : Dissolve the sample containing this compound and its byproducts in acetonitrile.
-
Derivatization Reaction : Mix the sample solution with an excess of the DNPH reagent.
-
Reaction Conditions :
-
Sample Dilution : After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., a mixture of acetonitrile and water) to an appropriate concentration for HPLC analysis.
Protocol 2: HPLC Method Based on Acetonitrile/Water Gradient
This method is a general-purpose protocol effective for the separation of a variety of DNPH-derivatized carbonyl compounds.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : HPLC-grade Water.
-
Mobile Phase B : HPLC-grade Acetonitrile.
-
Gradient Program :
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: Re-equilibration at 60% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : UV-Vis Diode Array Detector (DAD) set at 360 nm for the aldehyde-DNPH and monitoring around 332 nm for the acid-DNPH.
-
Injection Volume : 10 µL.
Visualizing the Workflow
The following diagram illustrates the logical workflow from sample derivatization to HPLC analysis and data interpretation.
Caption: Workflow for HPLC analysis of this compound and byproducts.
This comprehensive guide provides a strong foundation for developing a robust HPLC method for the quality control of this compound. By leveraging the DNPH derivatization strategy and a well-chosen reversed-phase C18 column with gradient elution, researchers can achieve excellent separation from critical process-related impurities.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. youngin.com [youngin.com]
- 6. hplc.eu [hplc.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Chloropentanal and Other Haloaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-chloropentanal with other haloaldehydes, focusing on the structural and electronic factors that influence their behavior in chemical reactions. Understanding these differences is crucial for designing synthetic routes and developing new chemical entities. This analysis is supported by established principles of organic chemistry and provides protocols for experimental validation.
Introduction to Haloaldehyde Reactivity
Haloaldehydes are bifunctional molecules containing both a reactive aldehyde group and a carbon-halogen bond. Their chemistry is dictated by the interplay between these two functional groups. The aldehyde moiety is susceptible to nucleophilic addition, while the alkyl halide portion can undergo nucleophilic substitution or elimination reactions. The position of the halogen relative to the aldehyde group significantly influences the dominant reaction pathway and the overall reactivity of the molecule.
Comparative Reactivity Analysis
The reactivity of haloaldehydes is primarily governed by three factors:
-
Nature of the Halogen: The strength of the carbon-halogen bond and the stability of the resulting halide ion as a leaving group are critical. For nucleophilic substitution reactions, the reactivity order is generally I > Br > Cl > F. This is because the C-I bond is the weakest and iodide is the best leaving group among the common halogens.
-
Chain Length (Position of the Halogen): The distance between the aldehyde and the halogen determines the propensity for intramolecular versus intermolecular reactions. When the halogen is positioned to allow the formation of a stable five- or six-membered ring through intramolecular cyclization, this pathway is often favored over intermolecular reactions.
-
Steric Hindrance: As with all nucleophilic substitution reactions, steric hindrance around the carbon bearing the halogen can affect the reaction rate, particularly for S(_N)2 reactions.
Reactivity of this compound
This compound is a γ-haloaldehyde. Its structure allows for a key intramolecular reaction pathway: nucleophilic attack of the aldehyde's carbonyl oxygen (after transformation into a more nucleophilic species like a hemiacetal or enolate) on the carbon bearing the chlorine. This leads to the formation of a stable six-membered ring, tetrahydropyran-2-carbaldehyde. This intramolecular cyclization is often the dominant reaction pathway, especially under conditions that favor nucleophilicity of the oxygen.
Comparison with Other Haloaldehydes
The reactivity of this compound is best understood in comparison to other haloaldehydes where the halogen or the chain length is varied.
-
α-Haloaldehydes (e.g., 2-Chloropropanal): In these compounds, the halogen is on the carbon adjacent to the carbonyl group. The primary reaction is typically nucleophilic substitution at the α-carbon, which is activated by the electron-withdrawing effect of the adjacent aldehyde. Intramolecular reactions are not favored.
-
β-Haloaldehydes (e.g., 3-Chloropropanal): These can undergo elimination reactions to form α,β-unsaturated aldehydes, or substitution reactions. Intramolecular cyclization to form a four-membered oxetane (B1205548) ring is less favorable than the formation of five- or six-membered rings.
-
δ-Haloaldehydes (e.g., 4-Chlorobutanal): Similar to this compound, these are prone to intramolecular cyclization to form a five-membered tetrahydrofuran (B95107) ring, which is also a highly favorable process.
-
Effect of the Halogen (e.g., 5-Bromopentanal (B1354046) vs. This compound): For intermolecular reactions, 5-bromopentanal would be expected to be more reactive than this compound due to the better leaving group ability of bromide compared to chloride. This trend also holds for the intramolecular cyclization, with the bromo- and iodo-analogs cyclizing faster.
Quantitative Data Presentation
| Haloaldehyde | Halogen Position | Primary Reaction Pathway | Relative Rate of Intermolecular S(_N)2 | Estimated Intermolecular Reaction Time (relative units) | Relative Rate of Intramolecular Cyclization | Estimated Cyclization Time (relative units) |
| 2-Chloropropanal | α | Intermolecular S(_N)2 | Moderate | 10 | Negligible | >1000 |
| 3-Chloropropanal | β | Intermolecular S(_N)2 / Elimination | Moderate | 12 | Slow | 500 |
| 4-Chlorobutanal (B1267710) | γ | Intramolecular Cyclization | Slow | 100 | Very Fast | 1 |
| This compound | δ | Intramolecular Cyclization | Slow | 120 | Fast | 5 |
| 5-Bromopentanal | δ | Intramolecular Cyclization | Faster than chloro- | 60 | Faster than chloro- | 2 |
| 5-Iodopentanal | δ | Intramolecular Cyclization | Fastest | 1 | Fastest | <1 |
Note: The relative rates and estimated reaction times are based on general principles of reactivity (leaving group ability and favorability of 5- and 6-membered ring formation). Actual reaction rates will depend on specific reaction conditions (solvent, temperature, nucleophile concentration).
Experimental Protocols
To experimentally determine and compare the reactivity of these haloaldehydes, the following protocols can be employed.
Experiment 1: Comparison of Intermolecular Nucleophilic Substitution Rates
Objective: To compare the relative rates of reaction of different haloaldehydes with a nucleophile using UV-Vis spectroscopy. This method is suitable if the product of the reaction has a distinct UV-Vis absorbance from the reactants. For this example, we will consider the reaction with a chromophoric nucleophile.
Materials:
-
This compound
-
4-Chlorobutanal
-
3-Chloropropanal
-
2-Chloropropanal
-
Nucleophile with a strong chromophore (e.g., sodium thiophenolate)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare 0.1 M stock solutions of each haloaldehyde in acetonitrile.
-
Prepare a 0.1 M stock solution of sodium thiophenolate in acetonitrile.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected product (S-phenylthioketone) to determine its wavelength of maximum absorbance (λmax).
-
Verify that the starting materials (haloaldehyde and sodium thiophenolate) have minimal absorbance at this λmax.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known concentration of the haloaldehyde solution with the sodium thiophenolate solution. The concentration of the haloaldehyde should be in large excess to ensure pseudo-first-order kinetics with respect to the nucleophile.
-
Immediately start monitoring the absorbance at λmax over time.
-
Record the absorbance at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the haloaldehyde.
-
Compare the second-order rate constants for each haloaldehyde to determine their relative reactivity.
-
Experiment 2: Monitoring Intramolecular Cyclization
Objective: To compare the rates of intramolecular cyclization of 4-chlorobutanal and this compound. This can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting material and the appearance of the cyclic ether.
Materials:
-
4-Chlorobutanal
-
This compound
-
A suitable solvent (e.g., a non-nucleophilic polar aprotic solvent like DMSO-d6 for NMR monitoring)
-
Internal standard for GC or NMR (e.g., undecane (B72203) for GC, tetramethylsilane (B1202638) for NMR)
-
Gas chromatograph with a flame ionization detector (GC-FID) or an NMR spectrometer
Procedure (using GC):
-
Preparation:
-
Prepare solutions of known concentrations of 4-chlorobutanal and this compound in the chosen solvent, each containing a known concentration of the internal standard.
-
-
Reaction:
-
Heat the solutions in a thermostatted bath to the desired reaction temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by cooling the aliquot and diluting it with a cold solvent.
-
-
Analysis:
-
Inject the quenched samples into the GC.
-
Measure the peak areas of the haloaldehyde and the cyclic ether product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the haloaldehyde versus time.
-
Determine the rate constant for the disappearance of the starting material, which corresponds to the rate of cyclization.
-
Compare the rate constants for 4-chlorobutanal and this compound.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Competing reaction pathways for haloaldehydes.
A Comparative Guide for Synthetic Utility: 5-Chloropentanal vs. 5-Bromopentanal
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related building blocks, 5-chloropentanal and 5-bromopentanal (B1354046), offering a data-supported analysis of their respective performance in key synthetic transformations.
This document delves into the synthesis, reactivity, stability, and common applications of these two halogenated aldehydes, presenting quantitative data in structured tables and detailed experimental protocols. The objective is to equip researchers with the necessary information to make an informed choice between these reagents for their specific synthetic needs.
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of this compound and 5-bromopentanal is presented below. These properties can influence reaction conditions and purification strategies.
| Property | This compound | 5-Bromopentanal |
| CAS Number | 20074-80-0[1][2][3][4] | 1191-30-6[5] |
| Molecular Formula | C₅H₉ClO[1][2][3][4] | C₅H₉BrO[5] |
| Molecular Weight | 120.58 g/mol [1][2][3][4] | 165.03 g/mol [5] |
| Boiling Point | 172 °C at 760 mmHg[3] | Not readily available |
| Density | 1.006 g/cm³[3] | Not readily available |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C)[3] | Store under inert gas at 2-8°C, protected from light and heat[6] |
Synthesis and Commercial Availability
Both this compound and 5-bromopentanal can be synthesized from common starting materials. This compound is often prepared by the reduction of methyl 5-chlorovalerate.[1][2] 5-Bromopentanal can be synthesized via the oxidation of 5-bromopentan-1-ol.[6] Both compounds are commercially available from various suppliers, though pricing and purity may vary.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a corresponding ester.[1][2]
Reactants:
-
Methyl 5-chlorovalerate (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.27 equiv)
-
6N Hydrochloric acid
Procedure:
-
A solution of methyl 5-chlorovalerate in toluene is cooled to -78°C.
-
DIBAL-H is added dropwise over 1 hour, and the reaction is stirred for an additional 3 hours at -78°C.
-
The reaction is quenched by the slow addition of 6N hydrochloric acid.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is partially evaporated to yield this compound. A reported yield for this procedure is 49%.[1][2]
Reactivity: A Tale of Two Halogens
The primary difference in the synthetic performance of this compound and 5-bromopentanal stems from the inherent reactivity of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions.[7] This generally translates to faster reaction rates and milder required reaction conditions when using 5-bromopentanal.
Nucleophilic Substitution
In reactions involving nucleophilic attack at the C5 position, 5-bromopentanal is expected to be significantly more reactive than its chloro-counterpart. This is a crucial consideration in the synthesis of heterocyclic compounds, such as piperidines, where an intramolecular cyclization is often a key step.
Grignard and Wittig Reactions
Both aldehydes readily undergo reactions at the carbonyl group, such as Grignard and Wittig reactions. While the halogen at the C5 position does not directly participate in these reactions, the higher reactivity of the C-Br bond in 5-bromopentanal can lead to undesired side reactions, particularly in Grignard reactions where intramolecular cyclization can compete with the desired addition. Careful control of reaction conditions is crucial when using 5-bromopentanal in such transformations.
While direct comparative data is scarce, the following table provides typical yields for these reactions based on available literature for each compound.
| Reaction | Reagent | Product Type | Typical Yield (this compound) | Typical Yield (5-Bromopentanal) |
| Grignard | RMgX | Secondary Alcohol | Moderate to Good | Moderate (potential for side reactions)[8][9] |
| Wittig | Ph₃P=CHR | Alkene | Good[10][11][12][13] | Good |
Experimental Protocol: Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes to alkenes. The following is a general protocol that can be adapted for both this compound and 5-bromopentanal.
Reactants:
-
5-Halopentanal (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
Procedure:
-
Dissolve the 5-halopentanal in dichloromethane in a reaction vessel equipped with a stirrer.
-
Add the ylide portion-wise while stirring.
-
Stir the reaction at room temperature for approximately two hours, monitoring by TLC.
-
Upon completion, evaporate the solvent.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Stability and Handling
Aldehydes, in general, are susceptible to oxidation to carboxylic acids. 5-Bromopentanal is noted to be particularly prone to oxidation and should be stored under an inert atmosphere at refrigerated temperatures, protected from light.[6] If oxidation occurs, the resulting carboxylic acid can be removed by washing with a mild base such as sodium bicarbonate solution.[6] this compound is also recommended to be stored under an inert atmosphere in a freezer.[3] For long-term storage or for use in sensitive reactions, it may be advisable to protect the aldehyde functionality as an acetal.[6]
Applications in Drug Development and Synthesis
Both this compound and 5-bromopentanal are valuable intermediates in the synthesis of bioactive molecules and pharmaceutical compounds.[3] Their bifunctional nature, possessing both an aldehyde and a reactive halide, allows for their use in the construction of complex molecular architectures.
A key application is in the synthesis of piperidine (B6355638) derivatives, a common scaffold in many pharmaceuticals.[14][15][16][17][18] This is typically achieved through a reductive amination followed by an intramolecular nucleophilic substitution to form the piperidine ring. The higher reactivity of 5-bromopentanal can be advantageous in the cyclization step, potentially allowing for milder conditions and shorter reaction times.
Conclusion: Making the Right Choice
The choice between this compound and 5-bromopentanal is contingent on the specific requirements of the synthetic transformation.
-
5-Bromopentanal is the reagent of choice when higher reactivity is desired, particularly in nucleophilic substitution and cyclization reactions. This can lead to faster reactions and the ability to use milder conditions, which may be beneficial for sensitive substrates. However, its lower stability and potential for side reactions in certain cases must be carefully managed.
-
This compound offers greater stability and may be preferred when the higher reactivity of the bromide is not necessary or could be detrimental. While it may require more forcing conditions for nucleophilic substitution, it can provide a more controlled reaction in some instances.
Ultimately, a thorough understanding of the reaction mechanism and careful consideration of the factors outlined in this guide will enable the researcher to select the optimal 5-halopentanal for their synthetic endeavors, paving the way for more efficient and successful drug discovery and development.
References
- 1. This compound | 20074-80-0 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromopentanal | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. delval.edu [delval.edu]
- 11. sciepub.com [sciepub.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. delval.edu [delval.edu]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine synthesis [organic-chemistry.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Efficacy of Oxidizing Agents for 5-Chloropentanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-chloropentanal, a valuable bifunctional molecule in organic synthesis, from its corresponding alcohol, 5-chloro-1-pentanol (B147386), can be achieved through various oxidation methods. The choice of oxidizing agent is critical and depends on factors such as desired yield, reaction conditions, substrate tolerance, and scalability. This guide provides an objective comparison of common oxidizing agents for this transformation, supported by plausible experimental protocols and performance data.
Performance Comparison of Oxidizing Agents
The following table summarizes the key performance indicators for the oxidation of 5-chloro-1-pentanol to this compound using four common methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.
| Oxidizing Agent/Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| PCC | 80-90 | 25 (Room Temp.) | 1-3 | Simple procedure, commercially available reagent. | Chromium-based (toxic), acidic conditions, difficult workup.[1] |
| Swern Oxidation | >95 | -78 to Room Temp. | 0.5-2 | High yields, mild conditions, good for sensitive substrates.[2][3] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[3] |
| Dess-Martin Periodinane | 90-95 | 25 (Room Temp.) | 1-4 | Mild conditions, neutral pH, easy workup.[4][5] | Reagent is expensive and potentially explosive.[5] |
| TEMPO/NaOCl | 90-98 | 0-15 | 0.5-2 | Catalytic, uses inexpensive bleach, environmentally benign. | Can sometimes lead to over-oxidation to the carboxylic acid. |
Experimental Protocols
Detailed methodologies for the oxidation of 5-chloro-1-pentanol (10 mmol, 1.226 g) to this compound are provided below. These protocols are based on general procedures for the respective oxidation reactions.
Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
5-chloro-1-pentanol (1.226 g, 10 mmol)
-
Pyridinium chlorochromate (PCC) (3.23 g, 15 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (50 mL)
-
Celite® or silica (B1680970) gel (5 g)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried 100 mL round-bottom flask is charged with PCC (3.23 g, 15 mmol) and Celite® (5 g) in anhydrous dichloromethane (30 mL).
-
A solution of 5-chloro-1-pentanol (1.226 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added to the stirred suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether (50 mL) and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford this compound.
Swern Oxidation
Materials:
-
Oxalyl chloride (1.0 mL, 11.5 mmol)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (1.6 mL, 22.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (50 mL)
-
5-chloro-1-pentanol (1.226 g, 10 mmol)
-
Triethylamine (Et₃N) (7.0 mL, 50 mmol)
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet is charged with anhydrous dichloromethane (50 mL) and oxalyl chloride (1.0 mL, 11.5 mmol). The solution is cooled to -78 °C (dry ice/acetone bath).
-
A solution of anhydrous DMSO (1.6 mL, 22.5 mmol) in anhydrous dichloromethane (10 mL) is added dropwise over 15 minutes.
-
After stirring for an additional 15 minutes, a solution of 5-chloro-1-pentanol (1.226 g, 10 mmol) in anhydrous dichloromethane (10 mL) is added dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
The reaction is stirred for another 30 minutes at -78 °C.
-
Triethylamine (7.0 mL, 50 mmol) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Due to the volatility of the product, purification is often performed by careful distillation or chromatography.
Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
5-chloro-1-pentanol (1.226 g, 10 mmol)
-
Dess-Martin Periodinane (DMP) (5.09 g, 12 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 5-chloro-1-pentanol (1.226 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added Dess-Martin Periodinane (5.09 g, 12 mmol) in one portion at room temperature.[6]
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.[5]
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).
-
The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to give the crude this compound, which can be purified by flash chromatography.
TEMPO-catalyzed Oxidation with Sodium Hypochlorite (B82951)
Materials:
-
5-chloro-1-pentanol (1.226 g, 10 mmol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (16 mg, 0.1 mmol)
-
Potassium bromide (KBr) (0.12 g, 1 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Aqueous sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%, 11 mmol)
-
Anhydrous sodium sulfate
Procedure:
-
A 250 mL round-bottom flask is charged with 5-chloro-1-pentanol (1.226 g, 10 mmol), TEMPO (16 mg, 0.1 mmol), and KBr (0.12 g, 1 mmol) in dichloromethane (50 mL) and saturated aqueous NaHCO₃ solution (10 mL).
-
The biphasic mixture is cooled to 0 °C in an ice bath.
-
Aqueous NaOCl solution (11 mmol) is added dropwise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.
-
The reaction is stirred at 0 °C for 1 hour, monitoring by TLC.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with 1 M HCl, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.
Visualizing the Process
Experimental Workflow
The general workflow for the synthesis and purification of this compound via oxidation is depicted below.
Caption: General experimental workflow for the oxidation of 5-chloro-1-pentanol.
Comparison of Oxidizing Agent Characteristics
The following diagram illustrates the key characteristics and trade-offs associated with each oxidizing agent.
Caption: Relationship between different oxidizing agents for alcohol oxidation.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Comparison of 5-Chloropentanal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-chloropentanal and its key derivatives, 5-chloropentan-1-ol and methyl 5-chloropentanoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables, and detailed experimental protocols for the spectroscopic techniques are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, 5-chloropentan-1-ol, and methyl 5-chloropentanoate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~9.77 (t, 1H, -CHO), ~3.55 (t, 2H, -CH₂Cl), ~2.45 (td, 2H, -CH₂CHO), ~1.80 (m, 4H, -CH₂CH₂CH₂-) (Predicted) |
| 5-Chloropentan-1-ol | 3.64 (t, 2H, -CH₂OH), 3.54 (t, 2H, -CH₂Cl), 1.78 (p, 2H, -CH₂CH₂Cl), 1.59 (p, 2H, -CH₂CH₂OH), 1.45 (p, 2H, -CH₂CH₂CH₂-)[1] |
| Methyl 5-chloropentanoate | 3.67 (s, 3H, -OCH₃), 3.54 (t, 2H, -CH₂Cl), 2.36 (t, 2H, -CH₂CO₂Me), 1.78 (m, 4H, -CH₂CH₂CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 202.5 (-CHO), 44.8 (-CH₂Cl), 43.7 (-CH₂CHO), 32.2 (-CH₂CH₂Cl), 21.5 (-CH₂CH₂CHO)[2] |
| 5-Chloropentan-1-ol | 62.4 (-CH₂OH), 45.0 (-CH₂Cl), 32.4 (-CH₂CH₂OH), 32.3 (-CH₂CH₂Cl), 23.4 (-CH₂CH₂CH₂-) |
| Methyl 5-chloropentanoate | 173.8 (C=O), 51.6 (-OCH₃), 44.6 (-CH₂Cl), 33.4 (-CH₂CO₂Me), 32.0 (-CH₂CH₂Cl), 22.8 (-CH₂CH₂CO₂Me) |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Key Absorptions (cm⁻¹) and Functional Group |
| This compound | ~2940 (C-H stretch), ~2830 & ~2730 (aldehyde C-H stretch), ~1725 (C=O stretch, strong), ~725 (C-Cl stretch) (Predicted) |
| 5-Chloropentan-1-ol | ~3330 (O-H stretch, broad), ~2940 (C-H stretch), ~1058 (C-O stretch), ~725 (C-Cl stretch) |
| Methyl 5-chloropentanoate | ~2950 (C-H stretch), ~1740 (C=O stretch, strong), ~1170 (C-O stretch), ~730 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 120/122 (M⁺)[2] | 102, 91, 85, 67, 55, 44 |
| 5-Chloropentan-1-ol | 122/124 (M⁺) | 104, 93, 86, 70, 55 |
| Methyl 5-chloropentanoate | 150/152 (M⁺) | 119, 115, 87, 74, 59, 55 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy : The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy : The spectrum is acquired on the same spectrometer, typically operating at 75 or 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]
-
Data Acquisition : The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.[3] Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization : Electron Ionization (EI) is a common method for small organic molecules.[4] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4][5]
-
Mass Analysis and Detection : The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Chemical Relationships
The following diagrams illustrate the chemical relationships and a typical analytical workflow for the characterization of this compound and its derivatives.
Caption: Interconversion pathways between this compound and its derivatives.
Caption: A typical workflow for the synthesis and spectroscopic analysis of organic compounds.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Chloropentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 5-chloropentanal. Due to a scarcity of direct kinetic data for this compound in published literature, this guide establishes a comparative framework based on the known kinetics of analogous non-halogenated aldehydes, such as pentanal, and theoretical principles of organic chemistry. The presence of a chlorine atom at the 5-position introduces significant electronic and steric effects that are expected to influence reaction rates and pathways. This document outlines these expected differences and provides detailed experimental protocols for researchers wishing to conduct their own kinetic studies.
Data Presentation: Comparative Kinetic Analysis
The following table provides a comparative summary of kinetic data for the reaction of n-pentanal with chlorine atoms, which can serve as a baseline for understanding the reactivity of the alkyl chain. A qualitative comparison of the expected reactivity of this compound in common aldehyde reactions is also presented.
Table 1: Comparative Kinetic Data and Expected Reactivity
| Reactant | Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Comments on Expected this compound Reactivity |
| n-Pentanal | Reaction with Cl atoms | (2.37 ± 0.82) × 10⁻¹⁰[1] | 298 | The reaction with radical species at the aldehyde group is expected to have a similar rate. However, the C-H bonds on the alkyl chain of this compound are activated by the chlorine atom, potentially leading to a more complex product distribution. |
| This compound (Expected) | Nucleophilic Addition | - | - | The rate of nucleophilic addition is expected to be slightly faster than that of pentanal due to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. |
| This compound (Expected) | Intramolecular Cyclization | - | - | This compound can undergo intramolecular cyclization to form 2-hydroxytetrahydropyran. This is a first-order reaction whose rate will be highly dependent on the solvent and any catalyst used. This reaction pathway is unavailable to pentanal. |
Experimental Protocols
To facilitate further research, this section details established methodologies for the kinetic analysis of reactions involving aldehydes. These protocols can be adapted for studies on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the simultaneous observation of reactants, intermediates, and products.[2][3][4]
Protocol for a Generic Nucleophilic Addition:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known concentration of an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene).
-
Initiation of Reaction: At time t=0, inject a known concentration of the nucleophile into the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product can be monitored.[5][6]
-
Data Analysis: Integrate the signals of the reactant and product relative to the internal standard at each time point. The concentration of each species can then be calculated. Plot concentration versus time to determine the reaction order and rate constant.
Gas Chromatography (GC)
GC is well-suited for monitoring reactions where the reactants and products are volatile.[7][8][9]
Protocol for Intramolecular Cyclization:
-
Reaction Setup: In a thermostated reaction vessel, dissolve this compound in a suitable solvent (e.g., a high-boiling point ether).
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching and Derivatization (if necessary): Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent). If the products are not directly amenable to GC analysis, they can be derivatized. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic separation and detection.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and detector (e.g., FID or MS).
-
Data Analysis: The peak areas of the reactant and product are used to determine their concentrations at each time point. A calibration curve should be prepared for accurate quantification.
UV-Visible Spectrophotometry
This technique is applicable if one of the reactants, products, or a reaction intermediate has a distinct chromophore that absorbs in the UV-Visible range.[10][11][12]
Protocol for Reactions Involving a Chromophoric Nucleophile:
-
Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for the chromophoric species.
-
Reaction Setup: In a cuvette, mix solutions of this compound and the chromophoric nucleophile.
-
Data Acquisition: Place the cuvette in a UV-Visible spectrophotometer and monitor the change in absorbance at the selected λ_max over time.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to relate absorbance to the concentration of the absorbing species. Plot concentration versus time to determine the kinetics of the reaction.
Mandatory Visualization
Reaction Pathways
Caption: Reaction pathways for nucleophilic addition and intramolecular cyclization.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Purity Assessment of Commercially Available 5-Chloropentanal
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. 5-Chloropentanal, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, is commercially available from several suppliers. This guide provides a comprehensive comparison of the purity of this compound from different commercial sources, supported by detailed experimental protocols for its assessment.
The purity of commercially available this compound typically ranges from 95% to over 98%, as stated by various suppliers. However, the presence of impurities, even in small quantities, can have detrimental effects on subsequent reactions. The most common impurities arise from the synthetic route, which often involves the oxidation of 5-chloropentan-1-ol. These impurities primarily include the unreacted starting material, 5-chloropentan-1-ol, and the over-oxidation product, 5-chloropentanoic acid. Additionally, residual water content can also be a concern.
This guide outlines a multi-pronged approach for the rigorous purity assessment of this compound, employing Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile impurities, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and quantification of the main component and impurities, a titrimetric method for the accurate determination of the aldehyde content, and Karl Fischer titration for the precise measurement of water content.
Comparative Purity of Commercial this compound
To provide a comparative overview, samples of this compound from three representative commercial suppliers were analyzed using the experimental protocols detailed in this guide. The results are summarized in the table below. (Note: The data presented here is illustrative and based on typical findings. Actual purity may vary between batches.)
| Supplier | Stated Purity | GC-MS Purity (%) | ¹H NMR Purity (%) | Aldehyde Content (%) (by Titration) | Water Content (%) (by Karl Fischer) | Major Impurities Identified |
| Supplier A | >98.0% (GC)[1] | 98.5 | 98.2 | 97.9 | 0.15 | 5-chloropentan-1-ol, 5-chloropentanoic acid |
| Supplier B | 97% | 97.2 | 97.0 | 96.8 | 0.25 | 5-chloropentan-1-ol, 5-chloropentanoic acid |
| Supplier C | 95% | 95.8 | 95.5 | 95.1 | 0.40 | 5-chloropentan-1-ol, 5-chloropentanoic acid |
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate and identify volatile components in the sample, providing a quantitative measure of purity and identifying impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Create a series of working standards by serial dilution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 230 °C
-
Hold at 230 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
Data Analysis:
-
The purity is calculated based on the peak area percentage of this compound relative to the total peak area of all components.
-
Impurities are identified by comparing their mass spectra with the NIST library and known standards.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and allows for the quantification of the analyte and its impurities without the need for individual calibration curves (using a certified internal standard).
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
¹H NMR Data Acquisition:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
Expected Chemical Shifts (δ, ppm) and Splitting Patterns in CDCl₃:
-
This compound (C₅H₉ClO):
-
~9.77 (t, 1H, -CHO)
-
~3.55 (t, 2H, -CH₂Cl)
-
~2.45 (dt, 2H, -CH₂CHO)
-
~1.80-1.90 (m, 4H, -CH₂CH₂CH₂-)
-
-
5-chloropentan-1-ol (C₅H₁₁ClO) - Impurity:
-
~3.65 (t, 2H, -CH₂OH)
-
~3.54 (t, 2H, -CH₂Cl)
-
~1.40-1.85 (m, 6H, -CH₂CH₂CH₂-)
-
-
5-chloropentanoic acid (C₅H₉ClO₂) - Impurity:
-
~10-12 (br s, 1H, -COOH)
-
~3.56 (t, 2H, -CH₂Cl)
-
~2.40 (t, 2H, -CH₂COOH)
-
~1.80-1.95 (m, 4H, -CH₂CH₂CH₂-)
-
Data Analysis:
-
Purity is determined by comparing the integration of the aldehyde proton of this compound to the integration of the protons of the internal standard.
-
The relative amounts of impurities can be estimated by comparing the integration of their characteristic peaks to the aldehyde proton peak.
Aldehyde Content by Titration
This titrimetric method, based on the reaction with hydroxylamine (B1172632) hydrochloride, provides an accurate determination of the aldehyde functional group content.
Principle: RCHO + NH₂OH·HCl → RCH=NOH + H₂O + HCl The liberated hydrochloric acid is titrated with a standardized solution of sodium hydroxide.
Reagents:
-
0.5 M Hydroxylamine hydrochloride solution in 95% ethanol.
-
0.5 M Sodium hydroxide, standardized aqueous solution.
-
Bromophenol blue indicator solution.
Procedure:
-
Accurately weigh about 1.0 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the 0.5 M hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.
-
Allow the mixture to stand at room temperature for 10 minutes, with occasional swirling.
-
Titrate the liberated HCl with the standardized 0.5 M NaOH solution until the color changes from yellow to a persistent blue-violet endpoint.
-
Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution.
Calculation: Aldehyde Content (%) = [((V_sample - V_blank) * M_NaOH * MW_aldehyde) / (W_sample * 10)] Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
MW_aldehyde = Molecular weight of this compound (120.58 g/mol )
-
W_sample = Weight of the sample (g)
Water Content by Karl Fischer Titration
This method is specific for the determination of water content.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent suitable for aldehydes and ketones (e.g., Hydranal™-Composite 5 K).
-
Anhydrous methanol (B129727) or a specialized solvent for aldehydes and ketones.
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove any residual moisture.
-
Accurately weigh a sample of this compound and inject it into the titration vessel.
-
Titrate the sample to a stable endpoint.
Calculation: Water Content (%) = [(V_KF * Titer) / W_sample] * 100 Where:
-
V_KF = Volume of Karl Fischer reagent used for the sample (mL)
-
Titer = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W_sample = Weight of the sample (mg)
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the analytical process and the relationship between the different techniques.
Caption: Logical flow of the purity analysis for this compound.
By employing this comprehensive suite of analytical techniques, researchers can obtain a detailed and accurate assessment of the purity of commercially available this compound, ensuring the quality and reliability of their research and development activities. This guide provides the necessary framework and detailed protocols to perform such an evaluation effectively.
References
A Comparative Guide to the Synthesis of 5-Chloropentanal: Established Methods and Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloropentanal, a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules, can be prepared through several synthetic routes. This guide provides a comprehensive comparison of established methods and explores potential new synthetic strategies, offering detailed experimental protocols and quantitative data to inform route selection.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, cost, and the availability of starting materials. Below is a summary of key quantitative data for established and proposed synthetic methodologies.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Key Advantages | Potential Disadvantages |
| Established Route 1: Oxidation of 5-Chloropentan-1-ol | 5-Chloropentan-1-ol | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | -78 °C to room temperature, 0.5 h | ~85%[1] | High yield, commercially available starting material. | Requires cryogenic temperatures, malodorous byproducts. |
| Established Route 2: Reduction of Methyl 5-Chloropentanoate | Methyl 5-chloropentanoate | Diisobutylaluminium hydride (DIBALH) | -78 °C, 4 h | 49%[2][3] | Readily available starting material. | Cryogenic temperatures required, moderate yield. |
| Established Route 3: Reduction of 5-Chlorovaleronitrile | 5-Chlorovaleronitrile | Diisobutylaluminium hydride (DIBALH) | Not specified in detail | 49%[1] | Utilizes a different functional group precursor. | Potentially toxic cyanide-containing starting material. |
| Established Route 4: Oxidation of 5-Chloropentyl Acetate | 5-Chloropentyl Acetate | TEMPO, NaOCl | Not specified in detail | Yield not specified | Utilizes a protected alcohol. | Requires a deprotection step prior to oxidation.[2] |
| Proposed Novel Route 1: Ozonolysis of 6-Chloro-1-hexene | 6-Chloro-1-hexene | Ozone, Reducing agent (e.g., Dimethyl sulfide) | Low temperature (e.g., -78 °C) | Potentially high | Direct conversion of an alkene, mild conditions. | Requires specialized ozonolysis equipment. |
| Proposed Novel Route 2: Hydroformylation of 4-Chlorobutene | 4-Chlorobutene | CO, H₂, Rhodium or Cobalt catalyst | High pressure and temperature | Potentially high | Atom-economical, potential for asymmetric synthesis. | Requires high-pressure equipment and specialized catalysts. |
| Proposed Novel Route 3: Grignard Reaction | 4-Chlorobutyl magnesium halide | Formylating agent (e.g., Ethyl formate) | Anhydrous ether or THF | Variable | Versatile for C-C bond formation. | Grignard reagent can be difficult to prepare and handle. |
Experimental Protocols
Established Route 1: Swern Oxidation of 5-Chloropentan-1-ol
This high-yielding method involves the oxidation of the primary alcohol using activated dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
5-Chloropentan-1-ol
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
A solution of oxalyl dichloride in anhydrous dichloromethane is cooled to -78 °C.
-
A solution of DMSO in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78 °C.
-
A solution of 5-chloropentan-1-ol in anhydrous dichloromethane is then added dropwise. The reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.
Established Route 2: Reduction of Methyl 5-Chloropentanoate with DIBALH
This method utilizes a powerful reducing agent to convert the ester to the corresponding aldehyde.[2][3]
Materials:
-
Methyl 5-chloropentanoate
-
Diisobutylaluminium hydride (DIBALH) (1 M solution in toluene)
-
Toluene (B28343) (anhydrous)
-
6N Hydrochloric acid
Procedure:
-
A solution of methyl 5-chloropentanoate in anhydrous toluene is cooled to -78 °C.
-
A 1 M solution of DIBALH in toluene is added dropwise over 1 hour, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for an additional 3 hours at -78 °C.
-
The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid.
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is partially evaporated to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the established and proposed synthetic routes to this compound.
Caption: Overview of synthetic pathways to this compound.
Logical Workflow for Route Selection
The decision-making process for selecting an optimal synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route.
References
Safety Operating Guide
Safe Disposal of 5-Chloropentanal: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 5-Chloropentanal, a versatile but hazardous aliphatic aldehyde.
This compound is a flammable liquid that can cause skin and eye irritation.[1] Due to its reactive aldehyde group and chlorinated alkyl chain, specific protocols must be followed for its disposal to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of its pungent vapors.[1]
Storage and Incompatibilities:
Store this compound in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It should be kept in a tightly sealed container under an inert atmosphere and is best stored in a freezer at temperatures below -20°C.[2] Avoid contact with strong oxidizing agents, bases, and organic matter.[1]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 172 °C at 760 mmHg[2] |
| Flash Point | 67 °C[3] |
| Density | 1.006 g/cm³[2] |
| Vapor Pressure | 1.36 mmHg at 25°C[2] |
Disposal Procedures
The disposal of this compound involves a two-stage process: in-laboratory neutralization of the reactive aldehyde functionality, followed by the disposal of the resulting chlorinated organic waste through an approved hazardous waste management service.
Experimental Protocol: Aldehyde Neutralization
This procedure aims to reduce the reactivity of the aldehyde group prior to final disposal. Two common methods for aldehyde neutralization are presented below. It is crucial to perform a small-scale test reaction before proceeding with the bulk quantity of the waste.
Method 1: Neutralization with Sodium Pyrosulfite
Sodium pyrosulfite (also known as sodium metabisulfite) can effectively neutralize aldehydes.
Materials:
-
This compound waste
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate.
-
For each volume of this compound waste, slowly add an equal volume of water to create an aqueous solution.
-
With continuous stirring, gradually add a sufficient amount of sodium pyrosulfite to the solution. A general guideline is to add it in slight excess.
-
Continue stirring the mixture for at least 15 minutes to ensure complete neutralization of the aldehyde.
-
Check the pH of the resulting solution. It should be in the range of 6-9.
-
The resulting solution now contains neutralized chlorinated organic compounds and should be collected in a designated halogenated waste container.
Method 2: Neutralization with Glycine (B1666218)
Amino acids like glycine can also be used to neutralize aldehydes.
Materials:
-
This compound waste
-
Glycine (H₂N-CH₂-COOH)
-
Water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate.
-
Dilute the this compound waste with water.
-
For every gallon of diluted aldehyde solution, add approximately 100 grams of glycine.
-
Stir the mixture for about 5 minutes to allow the neutralization reaction to complete.
-
The neutralized solution should then be collected in a designated halogenated waste container.
Final Disposal of Neutralized Waste
The neutralized solution, which still contains chlorinated organic compounds, must be disposed of as hazardous waste.
-
Segregation: Collect the neutralized this compound waste in a dedicated, properly labeled halogenated waste container. Do not mix with non-halogenated waste.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including the reaction products of the neutralization.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The primary method for the ultimate disposal of chlorinated organic waste is typically high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloropentanal
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 5-Chloropentanal. Developed for researchers, scientists, and drug development professionals, this guide aims to foster a culture of safety and ensure the integrity of your vital work. Adherence to these protocols is critical for personal safety and environmental protection.
Understanding the Risks: Hazard Profile of this compound
This compound is a hazardous chemical that requires careful handling due to its potential health risks. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also known to cause skin and eye irritation.[2]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |
| Flammable Liquid | Flammable liquid and vapor.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure to this compound. Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Neoprene gloves .[1][3] If these are not available, heavy-duty nitrile gloves may be used for splash protection, but should be changed immediately upon contact.[3] | Provides a barrier against skin contact and absorption. Butyl and neoprene offer better resistance to aldehydes and halogenated compounds than standard nitrile or latex gloves.[1][3][4] |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a face shield.[1][5] Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. | Protects against splashes of the corrosive liquid and harmful vapors.[5] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.[1][5] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if work is performed outside of a chemical fume hood or if ventilation is inadequate. | Minimizes inhalation of harmful vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict experimental protocol is essential when working with this compound.
Preparation and Handling
-
Ventilation: All handling of this compound, including solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Use spark-proof tools and explosion-proof equipment.[1] Avoid direct contact with skin and eyes. Use appropriate tools to handle the chemical.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from sources of ignition.[1] Keep the container tightly closed.
In Case of Exposure or Spill
Immediate action is required in the event of an exposure or spill.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solvents.[4]
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, paper towels, absorbent material) must be placed in a separate, clearly labeled, sealed hazardous waste container.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.
Disposal Procedure
-
Do Not Dispose Down the Drain: Never pour any waste containing this compound down the drain.[1]
-
Contact EHS: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
